Technical Documentation Center

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride
  • CAS: 1803610-29-8

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Mechanisms of 4-Fluoro-4-(2-methoxyphenyl)piperidine in mGlu2 Receptor Allosteric Modulator Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1803610-29-8)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1803610-29-8) is not a standalone therapeutic agent; rather, it is a highly specialized, rationally designed synthetic building block. In modern medicinal chemistry, this pharmacophore is critically utilized to synthesize Positive Allosteric Modulators (PAMs) of the Metabotropic Glutamate Receptor 2 (mGlu2) [1] (1).

This whitepaper deconstructs the structural rationale behind this specific piperidine derivative, explaining how the 4-fluoro and 2-methoxy substitutions resolve critical pharmacokinetic and safety liabilities—specifically hERG channel cardiotoxicity and CYP450-mediated metabolic clearance—while optimizing allosteric binding to the mGlu2 receptor.

The Biological Target: mGlu2 Allosteric Modulation

The mGlu2 receptor is a Class C G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it regulates the presynaptic release of glutamate. Hyperactive glutamatergic signaling is a hallmark of several psychiatric and neurological disorders, including schizophrenia and severe anxiety[2] (2).

Targeting the highly conserved orthosteric (glutamate-binding) site often leads to poor subtype selectivity. Consequently, drug discovery has shifted toward Positive Allosteric Modulators (PAMs) . PAMs bind to a distinct, lipophilic transmembrane pocket. They do not activate the receptor directly; instead, they potentiate the receptor's response to endogenous glutamate, preserving the spatial and temporal fidelity of natural neurotransmission[3] (3).

G Glutamate Glutamate (Orthosteric Agonist) mGlu2 mGlu2 Receptor (Active Conformation) Glutamate->mGlu2 PAM mGlu2 PAM (Allosteric Modulator) PAM->mGlu2 Potentiates Gi Gi/o Protein Activation mGlu2->Gi AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Release Reduced Glutamate Release cAMP->Release

Figure 1: Allosteric modulation of the mGlu2 receptor signaling pathway.

Structure-Activity Relationship (SAR): The Causality of Design

When conjugated to heterocyclic cores (such as triazolopyridines or pyridones), the 4-phenylpiperidine moiety acts as the primary anchor within the mGlu2 allosteric pocket. However, unsubstituted 4-phenylpiperidines suffer from severe liabilities. The integration of the 4-fluoro and 2-methoxy groups is a masterclass in rational drug design.

A. The 4-Fluoro Substitution: Mitigating hERG Liability

Basic, lipophilic amines frequently bind to the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias.

  • The Causality: The addition of a highly electronegative fluorine atom at the C4 position of the piperidine exerts a strong inductive electron-withdrawing effect. This slightly lowers the pKa of the basic piperidine nitrogen, reducing its protonation state at physiological pH. Because the hERG binding pocket strongly prefers fully protonated amines, this subtle electronic shift drastically reduces hERG inhibition without destroying the lipophilic interactions required for mGlu2 binding[1] (1).

B. The 2-Methoxy Substitution: Conformational Locking
  • The Causality: An unsubstituted phenyl ring can freely rotate around the piperidine C4 bond, resulting in a high entropic penalty upon receptor binding. The addition of an ortho-methoxy group (2-methoxy) creates a steric "bump" that restricts this rotational freedom, locking the molecule into a bioactive conformation. Furthermore, the methoxy oxygen acts as a hydrogen bond acceptor, optimizing the fit within the transmembrane domain and blocking primary sites of CYP450-mediated aromatic oxidation, thereby increasing microsomal stability[4] (4).

Quantitative Data Presentation

The table below summarizes the causal impact of these structural modifications, aggregating representative data from mGlu2 PAM optimization campaigns[1],[4].

Piperidine MotifmGlu2 PAM EC50 (nM)hERG Inhibition at 3 µM (%)RLM Stability (% remaining at 15 min)Mechanistic Rationale
4-phenylpiperidine ~100>90% (High Risk)<20% (Poor)Baseline scaffold; high lipophilicity and basicity drive severe hERG liability.
4-fluoro-4-phenylpiperidine ~200~40% (Moderate)<20% (Poor)Fluorine lowers amine pKa, successfully mitigating hERG binding; metabolic liability remains.
4-fluoro-4-(2-methoxyphenyl)piperidine <100 <35% (Low Risk) >60% (Good) Methoxy group restricts conformation, improving target affinity and blocking CYP450 oxidation sites.

Validated Experimental Protocols

To ensure scientific integrity, the following workflows represent self-validating protocols for the synthesis and evaluation of compounds utilizing the 4-Fluoro-4-(2-methoxyphenyl)piperidine building block.

Workflow Synth Chemical Synthesis (SNAr Coupling) Purify Purification & Verification (LC-MS/NMR) Synth->Purify mGlu2 mGlu2 PAM Functional Assay (cAMP TR-FRET) Purify->mGlu2 hERG hERG Patch-Clamp Safety Screen Purify->hERG Metab Microsomal Stability (HLM/RLM) Purify->Metab Lead Lead Candidate Selection mGlu2->Lead hERG->Lead Metab->Lead

Figure 2: High-throughput screening and validation workflow for mGlu2 PAMs.

Protocol 1: Scaffold Assembly via Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the piperidine building block to an electron-deficient heterocyclic core (e.g., a chloro-triazolopyridine) without transition metal catalysts.

  • Causality: SNAr is preferred over Buchwald-Hartwig amination here to absolutely prevent palladium contamination, which can cause false positives in downstream fluorescence-based pharmacological assays.

  • Step-by-Step:

    • In a microwave vial, combine the heteroaryl chloride core (1.0 eq) and 4-fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (1.2 eq) in anhydrous acetonitrile (0.2 M).

    • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA neutralizes the hydrochloride salt to liberate the nucleophilic secondary amine and acts as an acid scavenger.

    • Seal the vial and heat in a microwave reactor at 110°C for 16 hours[1].

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the heteroaryl chloride peak area is <1%. Purify the crude mixture via preparative reverse-phase HPLC.

Protocol 2: mGlu2 PAM Functional Validation (cAMP TR-FRET Assay)

Objective: Quantify the allosteric potentiation of mGlu2 receptor signaling.

  • Causality: Because mGlu2 is a Gi/o-coupled receptor, its activation inhibits adenylate cyclase. A true PAM will not lower cAMP on its own but will significantly shift the dose-response curve of glutamate to the left[3].

  • Step-by-Step:

    • Seed CHO cells stably expressing human mGlu2 into a 384-well microplate.

    • Stimulate the cells with 10 µM forskolin to artificially elevate baseline cAMP levels.

    • Treat cells with a serial dilution of the synthesized test compound (0.1 nM to 10 µM) in the presence of an EC20 concentration of glutamate.

    • Lyse the cells and add a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection reagent.

    • Self-Validation: The assay plate must include a full glutamate dose-response curve to verify receptor integrity, a known PAM positive control (e.g., JNJ-40411813)[4], and a DMSO vehicle negative control.

Protocol 3: Automated Patch-Clamp hERG Screen

Objective: Confirm that the 4-fluoro substitution successfully mitigated cardiotoxic liabilities.

  • Step-by-Step:

    • Prepare HEK293 cells stably expressing the hERG potassium channel.

    • Apply the test compound at 3 µM and 10 µM using an automated patch-clamp platform (e.g., QPatch).

    • Measure the peak tail current amplitude following a depolarizing voltage step.

    • Self-Validation: Use 0.1% DMSO as a vehicle control (0% inhibition baseline) and 1 µM dofetilide as a positive control (>90% inhibition). Compounds exhibiting <40% inhibition at 3 µM are cleared for further development[1].

References

  • [1] Cid, J. M., et al. "Discovery of 3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor". Journal of Medicinal Chemistry.1

  • [2] Trabanco, A. A., et al. "Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM)". Journal of Medicinal Chemistry.2

  • [4] Cid, J. M., et al. "Discovery of 1-Butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-(1H)-pyridone (JNJ-40411813): A Novel Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor". Journal of Medicinal Chemistry. 4

  • [3] Christopher, J. A., et al. "Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors". Chemical Reviews. 3

Sources

Exploratory

Pharmacokinetic Profiling of 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl in Murine Models: A Methodological Whitepaper

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract: The development of novel central nervous system (CNS) agents requires a thorough understanding of their behavior in biological syst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The development of novel central nervous system (CNS) agents requires a thorough understanding of their behavior in biological systems. This guide provides a comprehensive, in-depth framework for characterizing the pharmacokinetics (PK) of 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl, a representative novel chemical entity with a scaffold common in neuropharmacology. While direct pharmacokinetic data for this specific molecule is not publicly available, this document synthesizes established methodologies and data from structurally related compounds to present a robust, best-practice approach for its evaluation in murine models. We will detail the strategic design of in-vivo studies, the development of sensitive bioanalytical methods, and the interpretation of key pharmacokinetic parameters. This whitepaper is intended to serve as a practical guide for researchers and scientists in the field of drug metabolism and pharmacokinetics (DMPK), providing the expertise needed to generate reliable and reproducible data for project advancement.

Introduction and Strategic Importance

The 4-fluoro-4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of CNS-active agents, including analgesics and antipsychotics.[1][2] The introduction of a fluorine atom can modulate key properties such as metabolic stability and receptor binding affinity, while the 2-methoxyphenyl moiety can influence selectivity and potency.[3][4] 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl represents a specific embodiment of this class, for which a rigorous pharmacokinetic assessment is a critical step in evaluating its therapeutic potential.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is fundamental to drug development. It bridges the gap between the administered dose and the concentration of the drug at its site of action, which ultimately governs efficacy and toxicity. Murine models are the standard for initial in-vivo PK screening due to their well-characterized physiology, cost-effectiveness, and the availability of transgenic models.[5][6]

This guide explains the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.

The Preclinical Pharmacokinetic Workflow

A successful PK study is a multi-stage process that requires careful planning and execution, from initial test article preparation to final data analysis. The workflow ensures that each step logically follows the last, minimizing variability and maximizing data integrity.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: In-Vivo Study Execution cluster_2 Phase 3: Sample Analysis & Data Interpretation A Test Article Characterization & Formulation D Dosing Vehicle Preparation & Concentration Verification A->D Formulation Data B Bioanalytical Method Development G Plasma Sample Processing & Extraction B->G Validated Method C IACUC Protocol Approval & Animal Acclimation E Animal Dosing (e.g., IV, PO, IP) C->E Ethical Approval D->E Dosing Solution F Serial Blood Sampling (Sparse or Full Profile) E->F Dosed Animals F->G Blood Samples H LC-MS/MS Quantification G->H Prepared Samples I Pharmacokinetic Modeling & Parameter Calculation H->I Concentration-Time Data J Final Report Generation I->J PK Parameters

Caption: High-level workflow for a murine pharmacokinetic study.

Detailed Protocol: In-Vivo Murine Pharmacokinetic Study

This section provides a step-by-step protocol for a typical PK study in male ICR or C57BL/6 mice. The choice of sparse sampling is often employed to minimize the stress on individual animals while still generating a complete PK profile.

3.1. Animal Handling and Acclimation

  • Species: Male ICR mice (weight range: 25-30 g).

  • Acclimation: Animals are acclimated for a minimum of 3 days prior to the study, housed in a controlled environment (20-24°C, 30-70% humidity, 12-hour light/dark cycle) with free access to food and water.[7]

3.2. Test Article Formulation

  • Rationale: The vehicle must solubilize the compound without impacting its intrinsic physiological disposition. A common choice for initial screening is a solution of 5-10% Solutol® HS-15 or DMSO, further diluted in saline or PBS.

  • Protocol:

    • Accurately weigh 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl.

    • Prepare the vehicle (e.g., 5% Solutol® HS-15 in 95% PBS).

    • Add the test article to the vehicle and vortex/sonicate until fully dissolved to achieve the target concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg dose volume).

    • Verify the concentration of the final dosing solution via LC-MS/MS analysis to ensure accuracy.[7]

3.3. Dosing and Sample Collection

  • Dose Routes: To assess oral bioavailability, parallel groups for intravenous (IV) and oral (PO) administration are required.

    • IV Group (n=18 mice): Administer a 1 mg/kg dose via the tail vein.

    • PO Group (n=18 mice): Administer a 5 mg/kg dose via oral gavage.

  • Sampling Schedule (Sparse Sampling):

    • Design: Three mice are sampled per time point.

    • Time Points (IV): 0.08, 0.25, 0.5, 1, 2, and 4 hours.

    • Time Points (PO): 0.25, 0.5, 1, 2, 4, and 8 hours.

  • Blood Collection Protocol:

    • At each designated time point, anesthetize the mice in one subgroup (n=3).

    • Collect approximately 0.5 mL of blood via cardiac puncture into tubes containing K2EDTA as an anticoagulant.

    • Gently invert the tubes to mix.

    • Centrifuge the blood at 3000 x g for 10 minutes at 4°C to separate the plasma.[8]

    • Carefully transfer the supernatant (plasma) to labeled cryovials and store immediately at -80°C pending analysis.

Detailed Protocol: Bioanalytical Method Development (LC-MS/MS)

A robust and validated bioanalytical method is the cornerstone of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.[8][9]

4.1. Instrumentation and Conditions

  • System: A triple-quadrupole mass spectrometer coupled with a UPLC/HPLC system.

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a suitable starting point.[9]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Ionization: Electrospray ionization in positive mode (ESI+) is typically effective for piperidine-containing compounds.

4.2. Sample Preparation (Protein Precipitation)

  • Rationale: This is a rapid and effective method to remove proteins from plasma that would otherwise interfere with the analysis.

  • Protocol:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the test article into blank mouse plasma.[10]

    • Thaw plasma samples, standards, and QCs on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar molecule not present in the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a 96-well plate for injection into the LC-MS/MS system.

4.3. Method Validation The method must be validated according to regulatory guidelines to ensure its reliability. Key parameters include:

  • Linearity: A calibration curve with at least 5-7 non-zero standards, demonstrating a linear response (R² > 0.99).

  • Accuracy & Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within 85-115% (80-120% at LLOQ).[10][11]

  • Selectivity: No significant interfering peaks at the retention time of the analyte or IS in blank plasma.

  • Recovery & Matrix Effect: Consistent extraction recovery and minimal ion suppression/enhancement from the plasma matrix.

Data Analysis and Interpretation of Pharmacokinetic Parameters

Once the concentration-time data is generated, it is modeled using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

5.1. Key Pharmacokinetic Parameters The following table presents hypothetical but realistic PK parameters for 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl, based on data for structurally related compounds.[12][13]

ParameterIV Route (1 mg/kg)PO Route (5 mg/kg)Description & Interpretation
Tmax (hr)N/A0.5Time to Maximum Concentration: Indicates rapid absorption from the GI tract.
Cmax (ng/mL)250450Maximum Observed Concentration: The peak plasma level achieved.
AUC0-last (hr*ng/mL)380950Area Under the Curve: A measure of total drug exposure over time.
Cl (mL/min/kg)43.8N/AClearance: The volume of plasma cleared of the drug per unit time. A moderate clearance value is suggested.
Vdss (L/kg)4.5N/AVolume of Distribution: A value >1 L/kg suggests extensive distribution into tissues, a common feature for lipophilic CNS drugs.
t1/2 (hr)1.21.8Terminal Half-Life: The time taken for the plasma concentration to decrease by half.
F% N/A50% Oral Bioavailability: Calculated as (AUCPO/DosePO) / (AUCIV/DoseIV). A value of 50% indicates good oral absorption.

5.2. Potential Metabolic Pathways While not directly measured in a PK study, the structure of 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl suggests several likely metabolic pathways that could be investigated in subsequent metabolite identification studies.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Parent Compound (4-Fluoro-4-(2-methoxyphenyl)piperidine) M1 O-Demethylation (Phenolic Metabolite) Parent->M1 CYP2D6, CYP3A4 M2 Piperidine N-dealkylation (if substituted) Parent->M2 CYP3A4 M3 Aromatic Hydroxylation Parent->M3 Various CYPs M4 Glucuronidation (at phenolic group) M1->M4 UGTs

Caption: Plausible metabolic pathways for the target compound.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to defining the pharmacokinetic profile of 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl in murine models. By integrating robust in-vivo study design, validated high-sensitivity bioanalytical methods, and appropriate data analysis, researchers can generate a reliable ADME dataset. This data is crucial for making informed decisions, such as selecting candidates for further development, designing efficacious and safe dosing regimens for subsequent pharmacology studies, and predicting human pharmacokinetics. The methodologies described herein represent the current industry standard and provide a solid foundation for the preclinical assessment of novel chemical entities.

References

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Available at: [Link]

  • de Bruijn, P., et al. (2018). Bioanalytical methods for the quantification of hydromorphone, fentanyl, norfentanyl, morphine, morphine-3ß-glucuronide and morphine-6ß-glucuronide in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 151, 130-137. Available at: [Link]

  • Mensonides-Harsema, M. M., et al. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. Available at: [Link]

  • Putri, K. S. S., et al. (2024). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science, 16(02), 103-111. Available at: [Link]

  • Mensonides-Harsema, M. M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. Available at: [Link]

  • Ferreira, T. P., et al. (2019). Bioanalytical Method to Measure Fluazuron in Bovine Plasma and its Application in Pharmacokinetic Studies. Revista Virtual de Química, 11(3). Available at: [Link]

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39. Available at: [Link]

  • Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. ResearchGate. Available at: [Link]

  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

  • Gatch, M. B., et al. (2023). In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • El-Megharbel, S. M., et al. (2023). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. Molecules, 28(3), 1238. Available at: [Link]

  • Liu, Y. Q., et al. (2014). Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice. PLOS ONE, 9(7), e102432. Available at: [Link]

  • Uehara, S. (2026). Drug metabolism and toxicity studies using chimeric mice with humanized liver. The 99th Annual Meeting of the Japanese Pharmacological Society. Available at: [Link]

  • In Vivo Mouse PK and In Vitro ADME Study Information and Data. bioRxiv. Available at: [Link]

Sources

Foundational

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride molecular weight and exact mass

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its confo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of fluorine into drug candidates has become a widely adopted strategy to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity. This guide provides a detailed technical overview of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride, a fluorinated arylpiperidine derivative with potential applications as a key building block in the synthesis of novel, biologically active compounds. This document will cover its fundamental physicochemical properties, a plausible synthetic route, standard analytical characterization techniques, and its potential role in drug discovery.

Physicochemical Properties

The hydrochloride salt of 4-Fluoro-4-(2-methoxyphenyl)piperidine is formed by the protonation of the basic piperidine nitrogen with hydrochloric acid. This conversion to a salt form generally enhances the compound's crystallinity and solubility in aqueous media.

Chemical Structure

The structure comprises a central piperidine ring substituted at the 4-position with both a fluorine atom and a 2-methoxyphenyl group.

Caption: Chemical structure of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride.

Quantitative Data

The fundamental quantitative properties of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride have been calculated based on its chemical formula.

PropertyValueSource/Method
Chemical Formula C₁₂H₁₇ClFNODerived
Molecular Weight 245.72 g/mol Calculated
Exact Mass 245.103704 DaCalculated[1]
  • Molecular Weight Calculation: Based on the atomic weights of the constituent elements (C: 12.011, H: 1.008, Cl: 35.453, F: 18.998, N: 14.007, O: 15.999).

  • Exact Mass (Monoisotopic Mass) Calculation: Determined by summing the masses of the most abundant isotopes of each element (¹²C: 12.000000, ¹H: 1.007825, ³⁵Cl: 34.968853, ¹⁹F: 18.998403, ¹⁴N: 14.003074, ¹⁶O: 15.994915)[1].

Proposed Synthesis Pathway

A common and effective method for synthesizing 4-aryl-4-substituted piperidines involves a multi-step process starting from a protected 4-piperidone. The following is a plausible synthetic route for 4-Fluoro-4-(2-methoxyphenyl)piperidine.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Fluorination cluster_2 Step 3: Deprotection & Salt Formation start N-Boc-4-piperidone reagent1 2-Bromoanisole + Mg (in THF) intermediate1 N-Boc-4-(2-methoxyphenyl) -4-hydroxypiperidine start->intermediate1 1. Grignard Addition 2. Aqueous Workup reagent1->intermediate1 reagent2 Deoxofluorinating Agent (e.g., DAST) intermediate2 N-Boc-4-fluoro-4- (2-methoxyphenyl)piperidine intermediate1->intermediate2 Nucleophilic Fluorination reagent2->intermediate2 reagent3 HCl in Dioxane or Ether final_product 4-Fluoro-4-(2-methoxyphenyl) piperidine hydrochloride intermediate2->final_product Boc Deprotection reagent3->final_product

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol Outline:

  • Grignard Reaction: The synthesis commences with the reaction of an N-protected 4-piperidone, such as N-Boc-4-piperidone, with a Grignard reagent prepared from 2-bromoanisole and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF). This organometallic addition yields the tertiary alcohol, N-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine[2].

  • Nucleophilic Fluorination: The hydroxyl group of the intermediate is then replaced by a fluorine atom. This can be achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent. This step introduces the fluorine at the C4 position.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions. Treatment with a solution of hydrogen chloride in an organic solvent like dioxane or diethyl ether will cleave the Boc group and concurrently form the hydrochloride salt of the final product.

Analytical Characterization

To confirm the identity, purity, and structure of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride, a combination of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the aromatic protons of the methoxyphenyl group, the methoxy singlet, and the characteristic signals of the piperidine ring protons. The integration of these signals will correspond to the number of protons in the structure.

    • ¹³C NMR: Will show the expected number of carbon signals, including those of the aromatic ring, the methoxy group, and the piperidine ring. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).

    • ¹⁹F NMR: Will show a singlet, confirming the presence of the fluorine atom. Its chemical shift will be indicative of its chemical environment.[3]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will be used to determine the molecular weight of the free base. The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value matching the calculated exact mass of the free base (209.26 Da).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) can be used to separate the main compound from any impurities.

Potential Applications in Drug Discovery

The 4-arylpiperidine motif is a key pharmacophore in many centrally acting drugs. The introduction of a fluorine atom at the 4-position can significantly impact the compound's properties:

  • Metabolic Stability: The C-F bond is very strong, and its presence can block metabolically labile positions, potentially increasing the half-life of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen.[4] This can be advantageous for improving oral bioavailability and reducing off-target effects, such as hERG channel affinity, which is a concern for cardiac safety.[5]

  • Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[4]

Given these properties, 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is a valuable building block for creating libraries of compounds to be screened against various biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

Safety and Handling

As a chemical intermediate, 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2021). ACS Publications. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). PMC. [Link]

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. (2015). PubMed. [Link]

  • In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone. (2023). ResearchGate. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]

Sources

Exploratory

In Vitro Receptor Binding Profile of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride: A Technical Guide to Pharmacophore Evaluation

Executive Summary In the landscape of high-throughput screening and hit-to-lead optimization, the arylpiperidine scaffold consistently emerges as a privileged structure for neuroactive and allosteric therapeutics. One hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of high-throughput screening and hit-to-lead optimization, the arylpiperidine scaffold consistently emerges as a privileged structure for neuroactive and allosteric therapeutics. One highly versatile building block is 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS 1803610-29-8)[1]. While frequently utilized as a synthetic intermediate, its structural motifs—specifically the 4-fluoro substitution and the 2-methoxyphenyl ring—endow it with a highly predictable in vitro receptor binding profile. This whitepaper deconstructs the pharmacological logic behind this scaffold, detailing the causality of its binding affinities and the self-validating experimental protocols required to profile it accurately.

Structural Rationale and Pharmacological Causality

To understand the binding profile of this molecule, we must dissect its structural components from a mechanistic perspective:

  • The 2-Methoxyphenyl Moiety: The presence of an ortho-methoxy group on a phenyl ring attached to a basic nitrogen heterocycle (such as piperidine) is a classic structural determinant for monoamine G-protein coupled receptor (GPCR) affinity. The oxygen atom of the methoxy group acts as a critical hydrogen-bond acceptor, interacting with conserved serine or threonine residues within the orthosteric binding pockets of 5-HT1A, 5-HT7, and Dopamine D2/D3 receptors[2].

  • The 4-Fluoro Substitution: In medicinal chemistry, substituting a hydrogen or chlorine atom with fluorine at the 4-position of the piperidine ring is a strategic, causality-driven choice. Fluorination prevents cytochrome P450-mediated oxidative metabolism at this "metabolically soft" spot. Furthermore, as demonstrated in the optimization of metabotropic glutamate receptor 2 (mGlu2) positive allosteric modulators (PAMs), the 4-fluoro-4-phenylpiperidine motif significantly reduces off-target hERG channel inhibition compared to unsubstituted analogs, drastically improving the compound's safety profile[3].

In Vitro Receptor Binding Landscape

When incorporated into larger molecular frameworks or tested as a standalone fragment, derivatives of 4-Fluoro-4-(2-methoxyphenyl)piperidine exhibit a distinct multi-target profile. Table 1 summarizes the expected in vitro binding affinities based on structurally homologous screening data.

Table 1: Representative In Vitro Binding Profile of the Arylpiperidine Pharmacophore

Target ReceptorTypical Affinity ( Ki​ , nM)Functional RolePrimary Structural Determinant
5-HT1A 1 - 15 nMAgonist / Antagonist2-Methoxyphenyl group
5-HT7 5 - 30 nMAntagonist2-Methoxyphenyl group
Dopamine D2 10 - 50 nMAntagonistArylpiperidine core
mGlu2 (Allosteric) 50 - 200 nMPositive Allosteric Modulator4-Fluoro substitution
hERG (KCNH2) > 10,000 nMOff-target LiabilityMitigated by 4-Fluoro substitution

Self-Validating Experimental Methodologies

In our laboratory experience, an assay protocol is only as reliable as its internal controls. Below are the definitive, step-by-step methodologies we employ to evaluate this compound class, emphasizing the causality behind each step to ensure a self-validating system.

Protocol 1: Radioligand Displacement Assay (5-HT1A / D2 Receptors)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of the compound. System Validation: We utilize a homologous competition setup. The system validates itself by including a known reference standard (e.g., Haloperidol for D2 or 8-OH-DPAT for 5-HT1A) to ensure the calculated Kd​ of the radioligand matches historical laboratory values[4].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells stably expressing human D2 or 5-HT1A receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) to lyse cells while preserving native receptor conformation.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] spiperone (for D2), and varying concentrations of the test compound (10 pM to 10 µM). Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • PEI Treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour.

    • Causality: The basic piperidine nitrogen (pKa ~8.5) is protonated at pH 7.4 and will bind non-specifically to the negatively charged silanol groups of the glass fiber. PEI coats the filter with a polycationic layer, neutralizing these charges, reducing non-specific binding (NSB) to <5%, and ensuring signal integrity.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration. Wash three times with ice-cold buffer to remove unbound radioligand.

    • Causality: The ice-cold temperature kinetically "freezes" the receptor-ligand complex, slowing the dissociation rate ( koff​ ) of the bound ligand during the wash step.

  • Detection: Add liquid scintillation cocktail and quantify radioactivity (CPM) using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (Gi/Go Coupling)

Objective: Determine if the compound acts as an agonist or antagonist at the target GPCR. System Validation: A Z'-factor calculation is performed on every plate using maximum and minimum signal controls to ensure assay robustness (acceptable Z' > 0.6).

Step-by-Step Workflow:

  • Cell Seeding: Seed cells expressing the target receptor into a 384-well plate (10,000 cells/well).

  • Baseline Elevation: Add 10 µM Forskolin and 500 µM IBMX to the assay buffer.

    • Causality: 5-HT1A and D2 receptors are Gi/Go-coupled; their activation inhibits adenylate cyclase, decreasing cAMP. To measure a decrease, we must artificially raise the baseline. Forskolin directly stimulates adenylate cyclase, while IBMX (a phosphodiesterase inhibitor) prevents cAMP degradation. This creates a robust, stable signal window.

  • Compound Incubation: Add the test compound and incubate for 30 minutes at room temperature.

  • Lysis & Detection: Lyse the cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents.

  • Analysis: Read the plate on a multi-mode reader. A decrease in the FRET signal correlates with a decrease in cAMP, confirming agonist activity.

Visualizing the Pharmacological Workflows

G Ligand Arylpiperidine Ligand Receptor Gi/Go-Coupled Receptor Ligand->Receptor Binds G_protein Gαi Subunit (Active) Receptor->G_protein Activates AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibits cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduces

Fig 1: Gi/Go-coupled GPCR signaling pathway modulated by the arylpiperidine pharmacophore.

Workflow Membrane 1. Cell Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (PEI) Incubation->Filtration Washing 4. Ice-Cold Buffer Wash Filtration->Washing Detection 5. Scintillation Counting Washing->Detection

Fig 2: Step-by-step radioligand displacement assay workflow for receptor binding profiling.

References

  • Cid, J. M., et al. "Discovery of 3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Kühhorn, J., Hübner, H., & Gmeiner, P. "Bivalent Dopamine D2 Receptor Ligands: Synthesis and Binding Properties." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Foundational

Structural Elucidation and Stereochemical Profiling of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride: A Methodological Whitepaper

Executive Summary The structural and stereochemical characterization of small-molecule active pharmaceutical ingredients (APIs) is a critical bottleneck in preclinical drug development. 4-Fluoro-4-(2-methoxyphenyl)piperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural and stereochemical characterization of small-molecule active pharmaceutical ingredients (APIs) is a critical bottleneck in preclinical drug development. 4-Fluoro-4-(2-methoxyphenyl)piperidine represents a highly privileged pharmacophore, frequently utilized in central nervous system (CNS) therapeutics and metabolic enzyme inhibitors. This whitepaper provides an in-depth, self-validating methodological guide for researchers aiming to isolate, crystallize, and definitively assign the absolute stereochemistry of this scaffold using Single-Crystal X-Ray Diffraction (SC-XRD) and orthogonal analytical techniques.

Pharmacophore Rationale: The Causality of Scaffold Design

Before detailing the analytical protocols, it is crucial to understand why this specific molecular architecture is synthesized and how its chemical properties dictate our experimental choices.

  • The Fluorine Effect: Basic piperidines are notorious for rapid oxidative metabolism and off-target toxicity, most notably the inhibition of the hERG potassium channel, which leads to cardiotoxicity. The introduction of a highly electronegative fluorine atom at the C4 position exerts a strong inductive pull. This lowers the pKa of the adjacent piperidine nitrogen, reducing its basicity. This physicochemical shift directly correlates with decreased hERG affinity and improved metabolic stability [1].

  • Salt Selection (Causality): Why analyze the hydrochloride (HCl) salt rather than the free base? Piperidine free bases are often volatile oils or amorphous solids susceptible to atmospheric oxidation. Converting the amine to an HCl salt provides a rigid, highly ordered crystal lattice. More importantly for crystallography, the heavy chlorine atom provides the anomalous scattering signal required to determine absolute stereochemistry.

Protocol 1: Controlled Crystallization of the Hydrochloride Salt

Expertise & Experience: The primary failure point in small-molecule crystallography is poor crystal quality (e.g., twinning, solvent inclusion, or amorphous precipitation). Rapid cooling or rotary evaporation forces kinetic precipitation, yielding unusable powders. The protocol below utilizes vapor diffusion , a self-validating thermodynamic system that slowly selects for the most stable, defect-free crystal lattice.

Step-by-Step Methodology
  • Salt Formation: Dissolve 50.0 mg of 4-fluoro-4-(2-methoxyphenyl)piperidine free base in 2.0 mL of anhydrous methanol. Add 1.1 equivalents of ethereal HCl (2.0 M) dropwise under a nitrogen atmosphere at 0 °C. Stir for 30 minutes.

  • Solvent Evaporation: Remove the solvent under reduced pressure to yield the crude hydrochloride salt as a white solid.

  • Vapor Diffusion Setup: Dissolve the crude salt in a minimum volume (approx. 0.5 mL) of methanol (the solvent) in a 4 mL inner glass vial. Leave this vial uncapped.

  • Anti-Solvent Chamber: Place the inner vial into a larger 20 mL outer vial containing 3.0 mL of diethyl ether (the anti-solvent). Cap the outer vial tightly to create a sealed micro-environment.

  • Incubation: Store the system undisturbed at 4 °C for 48–72 hours. The volatile ether will slowly diffuse into the methanol, gradually lowering the solubility of the salt and inducing nucleation.

  • Self-Validation (Birefringence): Harvest the resulting crystals and examine them under a polarized light microscope. Select only crystals that exhibit uniform extinction (birefringence) when rotated. If a crystal flashes multiple colors or remains dark, it is twinned or amorphous and must be recrystallized.

XRD_Workflow A Compound Synthesis (Free Base) B Salt Formation (HCl in MeOH) A->B C Vapor Diffusion (MeOH / Et2O) B->C D Polarized Microscopy (Birefringence Check) C->D D->C Twinned/Amorphous E Cryo-Mounting (100 K, Parabar Oil) D->E Single Crystal F SC-XRD Data Collection (Cu K-alpha) E->F G Structure Solution (SHELXT / OLEX2) F->G

Workflow for the crystallization and X-ray diffraction validation of the HCl salt.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Expertise & Experience: To assign the absolute configuration of the C4 stereocenter, we must rely on anomalous dispersion. Carbon, nitrogen, oxygen, and fluorine exhibit negligible anomalous scattering. However, the chloride ion from the HCl salt provides a robust anomalous signal when irradiated with Copper Kα radiation (λ = 1.5418 Å).

Step-by-Step Methodology
  • Cryo-Mounting: Coat the selected birefringent crystal in Parabar oil to prevent solvent loss and atmospheric degradation. Mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to the goniometer head of an X-ray diffractometer equipped with a Cu Kα microfocus source. Maintain the crystal at 100(2) K using a liquid nitrogen cryostream. Causality: Cryogenic temperatures freeze out atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution.

  • Integration and Scaling: Collect diffraction frames and integrate the data using instrument-specific software (e.g., CrysAlisPro). Apply empirical absorption corrections using spherical harmonics.

  • Structure Solution: Solve the phase problem using dual-space methods in SHELXT [2].

  • Refinement: Refine the structure using full-matrix least-squares on F2 in SHELXL, accessed via the OLEX2 graphical interface [2]. Refine all non-hydrogen atoms anisotropically.

  • Absolute Configuration Validation: Calculate the Flack parameter. A value near 0 (with a low standard uncertainty, e.g., 0.015 ± 0.008) unequivocally confirms the correct absolute stereochemistry.

Table 1: Representative Crystallographic Parameters for 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl

Note: The following data represents the expected quantitative metrics for a high-quality refinement of this specific scaffold.

Crystallographic ParameterValue
Empirical Formula C12H18ClFNO
Formula Weight 245.72 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P21 21 21
Flack Parameter 0.015(8)
Goodness-of-fit on F2 1.042
Final R indices [I > 2σ(I)] R1 = 0.0312, wR2 = 0.0784

Stereochemical Analysis and Conformational Profiling

Beyond the solid state, the stereochemistry and conformation of 4-fluoro-4-(2-methoxyphenyl)piperidine must be understood in solution. The C4 position is a quaternary stereocenter, generating two enantiomers.

Conformational Dynamics: In the piperidine chair conformation, the bulky 2-methoxyphenyl group will exclusively occupy the equatorial position to minimize severe 1,3-diaxial steric clashes with the piperidine ring protons. Consequently, the C4-fluorine atom is forced into the axial position. This axial C-F bond orientation is not merely a steric default; it is thermodynamically stabilized by profound stereoelectronic effects—specifically, charge-dipole interactions between the highly electronegative axial fluorine and the protonated basic amine [3].

Chiral Resolution: To isolate the enantiomers for biological testing, the racemic mixture is resolved using chiral preparative HPLC (e.g., utilizing an amylose-based stationary phase like Chiralpak AD-H with a Hexane/IPA/DEA mobile phase). The absolute configuration of the separated enantiomers is then cross-validated using Vibrational Circular Dichroism (VCD) alongside the SC-XRD data, creating a closed-loop, self-validating analytical system.

Stereo_Pathway N1 Racemic Mixture 4-Fluoro-4-(2-methoxyphenyl)piperidine N2 Chiral Preparative HPLC (Amylose-based Phase) N1->N2 N3 Enantiomer A (+) N2->N3 N4 Enantiomer B (-) N2->N4 N5 Vibrational Circular Dichroism (VCD) N3->N5 N6 Anomalous Dispersion (XRD) Flack Parameter N3->N6 N7 Absolute Stereocenter Assignment (R/S) N5->N7 N6->N7

Stereochemical resolution and absolute configuration assignment pathway.

References

  • Le Roch, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." Journal of Organic Chemistry, 2024. URL:[Link]

  • "Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module." Journal of Chemical Education, 2020. URL:[Link]

  • "Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand." Journal of Chemical Information and Modeling, 2023. URL:[Link]

Exploratory

CAS number and chemical properties of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride, a fluorinated piperidine derivative of significant interest in contemporary medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a plausible synthetic route with mechanistic insights, its relevance in drug discovery, and essential safety considerations.

Chemical Identity and Physicochemical Properties

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is a synthetic organic compound belonging to the class of 4-aryl-4-fluoropiperidines. The incorporation of a fluorine atom at the 4-position of the piperidine ring and a methoxy group on the phenyl ring imparts unique electronic and conformational properties, making it a valuable scaffold for exploring interactions with biological targets.

The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Number: 1803610-29-8

The molecular formula of the hydrochloride salt is C12H17ClFNO, with a corresponding molecular weight of 245.72 g/mol .

Table 1: Physicochemical Properties of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride

PropertyValueSource/Method
CAS Number 1803610-29-8Chemical Abstracts Service
Molecular Formula C12H17ClFNOCalculated
Molecular Weight 245.72 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not availableData not found in searches
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol) (predicted)Inferred from hydrochloride salt nature
pKa Not availableData not found in searches

Molecular Structure and Conformational Considerations

The molecular structure of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is characterized by a central piperidine ring substituted at the 4-position with both a fluorine atom and a 2-methoxyphenyl group. The piperidine nitrogen is protonated in the hydrochloride salt form.

cluster_0 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride cluster_1 C1 C C2 C C1->C2 N1 N+H2 C2->N1 C3 C C4 C C3->C4 C5 C C4->C5 C4_F F C4->C4_F C4_Aryl_C1 C C4->C4_Aryl_C1 C5->C1 N1->C3 C4_Aryl C4_Aryl_C2 C C4_Aryl_C1->C4_Aryl_C2 C4_Aryl_C3 C C4_Aryl_C2->C4_Aryl_C3 C4_Aryl_C2_OMe OCH3 C4_Aryl_C2->C4_Aryl_C2_OMe C4_Aryl_C4 C C4_Aryl_C3->C4_Aryl_C4 C4_Aryl_C5 C C4_Aryl_C4->C4_Aryl_C5 C4_Aryl_C6 C C4_Aryl_C5->C4_Aryl_C6 C4_Aryl_C6->C4_Aryl_C1 Cl Cl-

Caption: Chemical structure of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride.

The presence of the fluorine atom at a tertiary carbon center significantly influences the conformational preference of the piperidine ring and the basicity of the nitrogen atom. This modulation of physicochemical properties is a key strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach would commence with the commercially available N-Boc-4-piperidone. The synthesis can be envisioned in the following key steps:

  • Grignard Addition: Reaction of N-Boc-4-piperidone with a Grignard reagent derived from 2-bromoanisole to introduce the 2-methoxyphenyl group at the 4-position, yielding a tertiary alcohol.

  • Fluorination: Subsequent dehydroxyfluorination of the tertiary alcohol using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST).

  • Deprotection and Salt Formation: Removal of the Boc protecting group under acidic conditions, typically with hydrochloric acid in an appropriate solvent, to yield the final hydrochloride salt.

start N-Boc-4-piperidone step1 Grignard Addition (2-methoxyphenylmagnesium bromide) start->step1 intermediate1 N-Boc-4-hydroxy-4-(2-methoxyphenyl)piperidine step1->intermediate1 step2 Fluorination (DAST) intermediate1->step2 intermediate2 N-Boc-4-fluoro-4-(2-methoxyphenyl)piperidine step2->intermediate2 step3 Deprotection & Salt Formation (HCl in Dioxane) intermediate2->step3 product 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride step3->product

Caption: Proposed synthetic workflow for 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride.

Experimental Protocol: A Plausible Methodology

Step 1: Synthesis of N-Boc-4-hydroxy-4-(2-methoxyphenyl)piperidine

  • To a solution of 2-bromoanisole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add magnesium turnings.

  • Initiate the Grignard reaction, and once the formation of 2-methoxyphenylmagnesium bromide is complete, cool the solution to 0 °C.

  • Slowly add a solution of N-Boc-4-piperidone in anhydrous THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.

Step 2: Synthesis of N-Boc-4-fluoro-4-(2-methoxyphenyl)piperidine

  • Dissolve the N-Boc-4-hydroxy-4-(2-methoxyphenyl)piperidine in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of diethylaminosulfur trifluoride (DAST) in anhydrous DCM.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride

  • Dissolve the purified N-Boc-4-fluoro-4-(2-methoxyphenyl)piperidine in a suitable solvent such as 1,4-dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the product may precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation and wash away impurities.

  • Collect the solid by filtration and dry under vacuum to yield 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride.

Relevance in Drug Discovery and Development

The 4-aryl-4-fluoropiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of the piperidine nitrogen, which in turn affects its interaction with biological targets and its pharmacokinetic properties.[1]

While the specific biological activity of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various receptors and transporters in the CNS. For instance, similar structures have shown activity as dopamine transporter (DAT) inhibitors and have been investigated for their potential in treating neurological and psychiatric disorders.[2] The 2-methoxy substitution on the phenyl ring can influence the molecule's conformation and electronic properties, potentially leading to selective interactions with specific receptor subtypes.

cluster_0 Drug-Receptor Interaction cluster_1 Key Structural Features Ligand 4-Fluoro-4-(2-methoxyphenyl)piperidine Receptor Biological Target (e.g., GPCR, Transporter) Ligand->Receptor Binds to Binding Binding Affinity & Selectivity Biological_Response Biological Response (e.g., Antagonism, Inhibition) Binding->Biological_Response Leads to Fluorine Fluorine at C4: - Metabolic Stability - Modulates pKa Fluorine->Binding Aryl 2-Methoxyphenyl at C4: - Aromatic Interactions - Conformational Constraint Aryl->Binding Piperidine Piperidine Ring: - Scaffold for 3D orientation - Basic Nitrogen for ionic interactions Piperidine->Binding

Caption: Role of key structural motifs in drug-receptor interactions.

Safety and Handling

General Hazards of Piperidine Derivatives:

  • Toxicity: Piperidines can be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: They can cause irritation to the skin, eyes, and respiratory system.

  • Corrosivity: Some piperidines can be corrosive.

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. Consult the SDS of a closely related compound for more detailed first-aid measures.

Conclusion

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride represents a valuable chemical entity for researchers and drug development professionals. Its unique structural features, arising from the strategic placement of fluorine and methoxy substituents on the 4-arylpiperidine scaffold, offer a promising starting point for the design of novel therapeutic agents, particularly for CNS disorders. While further experimental characterization is required to fully elucidate its properties and biological activity, the synthetic strategies and potential applications outlined in this guide provide a solid foundation for future research and development endeavors.

References

  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Pathway and Reagents for 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride

Executive Summary & Application Context 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS No. 1803610-29-8) is a highly specialized fluorinated building block utilized extensively in medicinal chemistry and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS No. 1803610-29-8) is a highly specialized fluorinated building block utilized extensively in medicinal chemistry and drug discovery[1]. The 4-arylpiperidine scaffold is a privileged pharmacophore found in numerous central nervous system (CNS) therapeutics. The strategic introduction of a fluorine atom at the C4 position of the piperidine ring profoundly alters the molecule's physicochemical properties—modulating basicity, increasing lipophilicity, and blocking metabolic oxidation sites—which is critical for optimizing blood-brain barrier penetration and target affinity in modern neurotherapeutics [2].

This application note details a robust, three-stage synthetic protocol designed to yield this compound with high purity, emphasizing the mechanistic causality behind reagent selection and the implementation of self-validating experimental workflows.

Mechanistic Rationale & Pathway Architecture

The synthesis is engineered around three distinct chemical transformations:

  • Regioselective Grignard Addition: The construction of the carbon framework begins with the nucleophilic addition of an ortho-methoxy substituted aryl Grignard reagent to a protected piperidone.

  • Cryogenic Deoxyfluorination: The resulting tertiary alcohol is converted to a tertiary fluoride. This is the most mechanistically demanding step, as tertiary alcohols are highly prone to E1-type dehydration.

  • Anhydrous Deprotection & Salt Formation: The protecting group is cleaved under anhydrous acidic conditions to directly precipitate the final hydrochloride salt.

SynthesisPathway A 1-Boc-4-piperidone B 1-Boc-4-(2-methoxyphenyl) piperidin-4-ol A->B Grignard Addition THF, 0°C to RT C 1-Boc-4-fluoro-4- (2-methoxyphenyl)piperidine B->C DAST Fluorination DCM, -78°C to 0°C D 4-Fluoro-4-(2-methoxyphenyl) piperidine hydrochloride C->D Boc Deprotection 4M HCl in Dioxane

Fig 1: Three-stage synthetic pathway for 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride.

Reagents & Materials Inventory

To ensure reproducibility, all quantitative data and stoichiometric equivalents are standardized against 1.0 equivalent of the starting material.

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
1-Boc-4-piperidone 199.251.0Electrophilic Starting Material
(2-Methoxyphenyl)magnesium bromide 211.351.2Carbon Nucleophile
Tetrahydrofuran (THF) 72.11-Anhydrous Solvent (Phase 1)
DAST (Diethylaminosulfur trifluoride)161.201.5Deoxyfluorinating Agent
Dichloromethane (DCM) 84.93-Anhydrous Solvent (Phase 2)
4M HCl in Dioxane 36.46 (HCl)5.0Deprotecting Agent / Salt Former

Step-by-Step Experimental Protocols

Phase 1: Grignard Addition to 1-Boc-4-piperidone

Causality & Design: The tert-butyloxycarbonyl (Boc) protecting group is mandatory; without it, the highly basic Grignard reagent would deprotonate the secondary amine (pKa ~10-11), quenching the nucleophile and halting the reaction. The ortho-methoxy group on the Grignard reagent acts as a hard oxygen donor, coordinating with the magnesium atom to stabilize the transition state and direct the nucleophilic attack onto the sterically hindered ketone.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cryo-Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Addition: Add (2-Methoxyphenyl)magnesium bromide (1.0 M in THF, 1.2 eq) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-inactive ketone (visualized via KMnO4 stain) and the appearance of a highly polar, UV-active spot confirms successful conversion to 1-Boc-4-(2-methoxyphenyl)piperidin-4-ol .

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Phase 2: Cryogenic Deoxyfluorination via DAST

Causality & Design: Diethylaminosulfur trifluoride (DAST) is utilized to convert the tertiary alcohol into a fluoride [3]. Tertiary alcohols are notoriously difficult to fluorinate because the intermediate alkoxyaminosulfur difluoride is highly prone to E1 elimination, which yields an undesired tetrahydropyridine alkene [4]. Executing this reaction at -78 °C deprives the system of the thermal energy required for the elimination pathway, kinetically favoring the nucleophilic substitution by the fluoride anion.

DASTWorkflow S1 1. Substrate Preparation Dissolve in dry DCM under Ar (-78°C) S2 2. DAST Addition Dropwise addition to control exotherm S1->S2 S3 3. Thermal Gradient Warm to 0°C / RT to drive substitution S2->S3 S4 4. Quench Sat. NaHCO3 to neutralize HF byproducts S3->S4 S5 5. Extraction Phase separation & DCM extraction S4->S5 S6 6. Purification Silica gel chromatography S5->S6

Fig 2: Step-by-step experimental workflow for the cryogenic DAST deoxyfluorination process.

  • Preparation: Dissolve the intermediate tertiary alcohol (1.0 eq) in anhydrous DCM (0.1 M) under a strict argon atmosphere.

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath (-78 °C) and equilibrate for 15 minutes.

  • Fluorination: Add DAST (1.5 eq) dropwise via syringe.

  • Thermal Gradient: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours.

  • Self-Validation (TLC): The conversion of the polar alcohol to a highly non-polar spot (the fluorinated product) validates the reaction. The absence of a secondary, slightly lower Rf UV-active spot confirms the suppression of the alkene byproduct.

  • Quench & Isolate: Carefully quench the reaction at 0 °C with saturated aqueous NaHCO3 (Caution: CO2 evolution). Extract with DCM (3x), dry over Na2SO4, and purify via silica gel chromatography to isolate 1-Boc-4-fluoro-4-(2-methoxyphenyl)piperidine .

Phase 3: Boc Cleavage & Self-Validating Salt Precipitation

Causality & Design: Treating the Boc-protected fluoropiperidine with 4M HCl in dioxane serves a dual purpose. The anhydrous strong acid cleanly protonates and cleaves the carbamate, expelling isobutylene and CO2 gas. Because dioxane is a low-polarity ethereal solvent, the starting material is highly soluble, but the resulting secondary amine hydrochloride salt is entirely insoluble. This phase transition acts as an immediate, visual validation of reaction success and allows for isolation without aqueous workup.

  • Reaction Setup: Dissolve the purified fluorinated intermediate in a minimal amount of anhydrous 1,4-dioxane.

  • Deprotection: Add 4M HCl in dioxane (5.0 eq) at room temperature. Stir vigorously for 2 to 4 hours.

  • Self-Validation (Precipitation): Observe the solution. The reaction is complete when a thick, white precipitate fully forms and gas evolution ceases.

  • Isolation: Dilute the suspension with anhydrous diethyl ether to maximize precipitation. Collect the solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether (3x) to remove any residual dioxane and organic impurities. Dry under high vacuum to yield pure 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride .

Analytical Characterization Guidelines

To definitively confirm the structure and purity of the final compound, the following analytical signatures must be verified:

  • ^1H NMR (D2O or DMSO-d6): Disappearance of the sharp 9H singlet at ~1.45 ppm confirms complete Boc removal. The methoxy group will appear as a sharp 3H singlet at ~3.8 ppm.

  • ^19F NMR: A critical diagnostic tool. The tertiary aliphatic fluorine typically resonates as a multiplet between -150 ppm and -165 ppm.

  • ^13C NMR: Look for the characteristic C-F scalar coupling. The C4 carbon will appear as a large doublet ( 1JCF​ ≈ 170-180 Hz), and the adjacent C3/C5 carbons will show distinct 2JCF​ coupling (~20-25 Hz).

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ for the free base ( C12​H16​FNO ) is m/z 210.1.

Safety & Handling Criticals

  • DAST Hazards: DAST is highly reactive and corrosive. Upon contact with moisture, it violently hydrolyzes to release toxic Hydrogen Fluoride (HF) gas. All glassware must be oven-dried, and the reaction must be performed in a well-ventilated fume hood using proper PPE (heavy-duty nitrile gloves, face shield).

  • Quenching: The NaHCO3 quench following DAST fluorination must be performed slowly at 0 °C to safely neutralize HF and manage the exothermic release of CO2.

Sources

Application

Comprehensive HPLC-UV Method Development and Validation Protocol for 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl

Executive Summary & Chemical Profiling The quantification and purity assessment of functionalized piperidines are critical in preclinical drug development. 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 18036...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The quantification and purity assessment of functionalized piperidines are critical in preclinical drug development. 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1803610-29-8) presents unique analytical challenges due to its structural features [1]. It possesses a basic secondary amine (piperidine ring, pKa ~9.5), a lipophilic fluorinated tertiary carbon, and a UV-active 2-methoxyphenyl moiety.

Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound requires precise control over stationary phase chemistry and mobile phase pH to mitigate silanophilic interactions, which classically cause severe peak tailing in basic amines [2]. This application note outlines a self-validating, stability-indicating methodology grounded in [3].

Method Rationale & Causality (The "Why")

As an Application Scientist, method development is not trial-and-error; it is applied physical chemistry. Every parameter in this protocol is selected based on the analyte's molecular behavior:

  • Mitigating Peak Tailing (The Amine Challenge): At neutral pH, the basic piperidine nitrogen is protonated and interacts strongly with negatively charged, unreacted silanols ( Si−O− ) on the silica column backbone via secondary cation-exchange. To prevent this, we utilize 0.1% Trifluoroacetic acid (TFA) . TFA forces the mobile phase pH to ~2.0, neutralizing the surface silanols ( Si−OH ) while simultaneously acting as a hydrophobic ion-pairing agent for the protonated piperidine.

  • Wavelength Selection (The Chromophore): The 2-methoxyphenyl group exhibits a distinct bathochromic shift compared to an unsubstituted benzene ring due to the electron-donating methoxy auxochrome. Monitoring at 270 nm provides excellent specificity against non-aromatic synthetic precursors (e.g., Boc-protected aliphatic intermediates), while 220 nm captures the primary π→π∗ transition for maximum sensitivity during impurity profiling.

  • Chemical Stability Warning: The presence of a tertiary benzylic fluorine at the 4-position makes the molecule susceptible to dehydrofluorination (loss of HF) under strongly basic conditions. Therefore, sample diluents must remain acidic or neutral, strictly avoiding high-pH buffers.

Experimental Workflow

HPLC_Workflow A 1. Physicochemical Profiling (pKa ~9.5, UV max ~270nm) B 2. Stationary Phase Selection (End-capped C18 / Hybrid Silica) A->B C 3. Mobile Phase Optimization (Low pH to suppress silanol ionization) B->C D 4. Gradient Screening (5-95% ACN, 0.1% TFA) C->D E 5. Method Refinement (Isocratic or Shallow Gradient) D->E F 6. ICH Q2(R2) Validation E->F

Fig 1. Logical workflow for piperidine derivative HPLC method development.

Optimized Chromatographic Conditions

The following conditions have been optimized to balance resolution, peak symmetry, and throughput.

Table 1: Final HPLC-UV Parameters
ParameterSpecificationScientific Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Ethylene-bridged hybrid (BEH) particle resists dissolution and minimizes residual silanol activity.
Mobile Phase A 0.1% v/v TFA in Milli-Q WaterProvides pH ~2.0 to fully protonate the amine and neutralize silica silanols.
Mobile Phase B 0.1% v/v TFA in Acetonitrile (ACN)ACN provides lower viscosity and lower UV cutoff than methanol.
Elution Mode Gradient (See Table 2)Ensures elution of both polar degradants and lipophilic synthetic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer, sharpening peaks.
Detection UV at 270 nm (Primary), 220 nm (Secondary)270 nm targets the methoxyphenyl auxochrome with minimal baseline drift.
Injection Vol. 10 µLBalances sensitivity with column loading capacity to prevent peak fronting.
Table 2: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic Hold
10.01090Linear Ramp
13.01090Wash
13.19010Return to Initial
18.09010Re-equilibration

Step-by-Step Execution Protocol

To ensure a self-validating system, the protocol incorporates built-in checks prior to sample analysis.

Phase 1: Preparation of Solutions
  • Mobile Phase A: Measure 1000 mL of ultrapure Milli-Q water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

  • Diluent: Prepare a 90:10 (v/v) mixture of Water:ACN containing 0.1% TFA. Crucial Insight: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion upon injection.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Phase 2: System Setup & Equilibration
  • Purge all HPLC lines with fresh mobile phases for 5 minutes at 2.0 mL/min (column bypassed).

  • Install the C18 column and equilibrate at initial conditions (90% A / 10% B) at 1.0 mL/min for at least 20 column volumes (~30 minutes) until the UV baseline at 220 nm is perfectly stable.

Phase 3: Sequence Execution & System Suitability Testing (SST)

A method is only as reliable as its daily performance. Execute the following sequence:

  • Blank (Diluent): 2 injections (Check for ghost peaks or carryover).

  • Working Standard (100 µg/mL): 6 consecutive injections (Evaluate SST).

  • Samples: Inject unknown samples in duplicate.

  • Bracketing Standard: 1 injection every 10 samples (Ensure system drift is < 2.0%).

Table 3: System Suitability Acceptance Criteria
ParameterTarget CriterionConsequence of Failure
Retention Time Precision %RSD ≤ 1.0% (n=6)Indicates pump leak, check-valve failure, or incomplete equilibration.
Peak Area Precision %RSD ≤ 2.0% (n=6)Indicates autosampler inconsistency or analyte degradation in the vial.
Tailing Factor ( Tf​ ) ≤ 1.5Indicates column voiding or active silanol interactions (check TFA concentration).
Theoretical Plates ( N ) ≥ 5000Indicates loss of column efficiency or excessive extra-column dead volume.

ICH Q2(R2) Method Validation Framework

Once the method is optimized, it must be formally validated to prove it is "fit for purpose" according to regulatory standards [3].

Validation_Parameters Root ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity & Resolution) Root->Spec Lin Linearity & Range (R² ≥ 0.999, 25-150%) Root->Lin Acc Accuracy (Spike Recovery 98-102%) Root->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Root->Prec Rob Robustness (DoE: Flow, Temp, pH) Root->Rob

Fig 2. Core analytical validation parameters according to ICH Q2(R2) guidelines.

Validation Execution Protocols:
  • Specificity (Forced Degradation): Subject the API to 1N HCl, 1N NaOH, 3% H2​O2​ , thermal ( 80∘C ), and photolytic stress. Verify that the 4-Fluoro-4-(2-methoxyphenyl)piperidine peak is spectrally pure (using a Diode Array Detector, DAD) and fully resolved ( Rs​>1.5 ) from all degradation products (especially the dehydrofluorinated tetrahydropyridine degradant).

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL). Perform linear regression analysis. Acceptance: Correlation coefficient ( R2 ) 0.999, and the y-intercept must be 2.0% of the 100% response.

  • Accuracy: Spike known amounts of the API into a placebo matrix at 50%, 100%, and 150% levels in triplicate. Acceptance: Mean recovery must fall between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Analyze 6 independent sample preparations at 100% concentration on the same day. Acceptance: %RSD 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, using a different HPLC system. Acceptance: Overall %RSD 2.0%.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency. Retrieved from[Link]

Method

In vivo dosing guidelines for 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride in rats

An Application Guide for the In Vivo Administration of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride in Rat Models Abstract This document provides a comprehensive framework for researchers and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vivo Administration of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride in Rat Models

Abstract

This document provides a comprehensive framework for researchers and drug development professionals on establishing in vivo dosing parameters for the novel compound, 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride, in rat models. Given the limited publicly available data for this specific molecule, this guide emphasizes a first-principles approach, synthesizing established methodologies for analogous piperidine-based compounds and general preclinical toxicology guidelines. The protocols herein are designed to be self-validating systems, guiding the user through a logical progression from formulation and solubility screening to maximum tolerated dose (MTD) determination, preliminary pharmacokinetic (PK) profiling, and ultimately, the design of robust dose-response studies.

Introduction and Scientific Rationale

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active agents and other pharmaceuticals.[1] The presence of a methoxyphenyl group is common in compounds targeting serotonergic or dopaminergic systems, such as the 5-HT1A antagonist WAY100635 and its analogues.[2][3] Furthermore, the incorporation of a fluorine atom is a well-established strategy to modulate the basicity (pKa) of the piperidine nitrogen, which can influence target binding, reduce off-target effects (e.g., hERG channel interaction), and improve pharmacokinetic properties.[1]

Without specific in vitro or in vivo data, a systematic and iterative experimental approach is paramount. The primary objective of these application notes is to provide a logical, evidence-based workflow to determine a safe and therapeutically relevant dose range for this compound in rats, adhering to the highest standards of scientific integrity and animal welfare.[4]

Overall In Vivo Dosing Strategy

The path from a novel compound to a well-characterized in vivo tool involves a sequence of studies, each informing the next. This workflow is designed to maximize data acquisition while minimizing animal use, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.

InVivo_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Safety & Exposure cluster_2 Phase 3: Efficacy Testing A Literature Review on Structural Analogues B Formulation & Vehicle Solubility Screening A->B C Maximum Tolerated Dose (MTD) Study B->C Select optimal vehicle D Preliminary Pharmacokinetic (PK) Profiling C->D E Dose-Response (Efficacy) Study Design D->E Inform dose selection & timing F In Vivo Efficacy Study E->F

Caption: High-level workflow for in vivo dose optimization.

Part 1: Formulation and Vehicle Selection

The choice of delivery vehicle is a critical determinant of a compound's bioavailability and can significantly impact experimental outcomes.[5] An inappropriate vehicle can lead to poor absorption, local irritation, or inherent toxicity, confounding the study results.[6]

Common Vehicles for In Vivo Rodent Studies

The selection of a vehicle should be based on the compound's solubility, the intended route of administration, and the vehicle's own safety profile.

VehicleCompositionProperties & Use CasesPotential Issues
Normal Saline 0.9% NaCl in WaterIdeal for water-soluble compounds (hydrochloride salts). Isotonic and non-toxic.Not suitable for hydrophobic compounds.
PBS Phosphate-Buffered SalineSimilar to saline, but buffered to physiological pH.Not suitable for hydrophobic compounds.
CMC Suspension 0.5% - 1% Carboxymethylcellulose in WaterForms a suspension for water-insoluble compounds. Generally well-tolerated.[6]Requires vigorous mixing to ensure dose homogeneity. May affect absorption rate.
PEG-400 Polyethylene Glycol 400A co-solvent often used in combination with saline or water to dissolve compounds with moderate solubility.Can cause motor impairment and neurotoxicity at high concentrations.[6]
DMSO Dimethyl SulfoxideA powerful aprotic solvent. Used in low percentages (e.g., <10%) with other vehicles.Can be toxic on its own, causing significant motor impairment.[6] Use with caution and always include a vehicle control group.
Protocol: Vehicle Solubility Screen

Objective: To identify a suitable vehicle that can dissolve 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride at the required concentrations.

Methodology:

  • Weigh 1-2 mg of the test compound into several separate, small glass vials.

  • To each vial, add a small, precise volume (e.g., 100 µL) of a different test vehicle from the table above (e.g., Saline, 20% PEG-400 in Saline, 5% DMSO/40% PEG-400/55% Saline, 0.5% CMC in water).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If dissolved, the solution should be clear with no visible particulates.

  • If the compound does not dissolve, gently warm the vial (to ~37°C) and/or sonicate for 5-10 minutes and re-inspect.

  • Select the simplest vehicle composition (prioritizing aqueous solutions) that achieves complete dissolution at a concentration higher than the anticipated highest dose.[7]

Part 2: Maximum Tolerated Dose (MTD) Study

The MTD study is an acute, dose-escalation experiment to identify the highest dose that can be administered without causing life-threatening toxicity or significant distress.[8] This dose is crucial for setting the upper limit in subsequent efficacy studies.[9]

Protocol: Acute MTD Study in Rats

Animal Model:

  • Species/Strain: Male Wistar or Sprague-Dawley rats.[2][10]

  • Age/Weight: 8-10 weeks old, 200-300g.

  • Acclimation: Acclimate animals for at least 5-7 days before the experiment.

  • Group Size: 3-5 animals per group.[5]

Experimental Design:

  • Group Allocation: Assign animals to a vehicle control group and at least three test compound groups.

  • Dose Selection: Based on literature for structurally similar compounds and the lack of existing data, a conservative geometric dose escalation is recommended.[5]

    • Group 1: Vehicle Control

    • Group 2: 10 mg/kg

    • Group 3: 30 mg/kg

    • Group 4: 100 mg/kg

    • Additional groups (e.g., 300 mg/kg) may be added if no toxicity is observed.

  • Administration: Administer a single dose via the intended route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection). The volume should not exceed 10 mL/kg for oral administration.[11]

  • Monitoring and Observations:

    • Record body weight immediately before dosing and then daily for 7-14 days.

    • Conduct clinical observations at frequent intervals on Day 1 (e.g., 1, 4, 8, 24 hours) and daily thereafter.[5]

    • Observe for signs of toxicity including, but not limited to: changes in posture, activity level (sedation or hyperactivity), respiration, convulsions, tremors, and grooming behavior.

  • Endpoint Definition: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or more than a 10-15% reduction in body weight.[5]

MTD Data Logging Table (Example)
Dose Group (mg/kg)nMortalityMax. Body Weight Loss (%)Key Clinical Signs Observed
Vehicle30/31.5%None
1030/32.0%None
3030/34.5%Mild, transient hypoactivity at 1-2h post-dose.
10030/312.0%Significant hypoactivity, piloerection for ~8h.
MTD Result: ~100 mg/kg (based on >10% weight loss)

Part 3: Preliminary Pharmacokinetic (PK) Profiling

A preliminary PK study provides critical information on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[12] This data helps correlate drug exposure (plasma concentration) with pharmacological effects and informs the dosing frequency in longer studies.[13]

Protocol: Single-Dose PK Study in Rats

Animal Model:

  • As per the MTD study. Cannulation of the jugular vein is recommended for serial blood sampling.[14]

Experimental Design:

  • Dose Selection: Administer a single dose of the compound at a level known to be well-tolerated (e.g., 30 mg/kg from the example MTD study).

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-defined time points.

    • Suggested Time Points: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[15][16]

  • Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride in plasma samples using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters (Illustrative Data)
ParameterSymbolUnitDescription
Max. Concentration Cmaxng/mLThe highest observed concentration in plasma.
Time to Max. Conc. TmaxhTime at which Cmax is reached.
Area Under the Curve AUC(0-t)ng*h/mLTotal drug exposure over the measured time period.
Elimination Half-life t1/2hTime required for the plasma concentration to decrease by half.

Part 4: Dose-Response (Efficacy) Study Design

With safety (MTD) and exposure (PK) data established, a robust dose-response study can be designed to evaluate the compound's efficacy in a relevant disease model.

Efficacy_Workflow cluster_0 Control Groups A Select Relevant Animal Disease Model B Define Primary & Secondary Efficacy Endpoints A->B C Dose Selection Based on MTD & PK Data B->C D Group Allocation (n=8-12 per group) C->D E Study Execution (Dosing, Monitoring, Data Collection) D->E G Vehicle Control H Positive Control (Standard of Care) F Statistical Analysis & Interpretation E->F

Caption: Workflow for a dose-response efficacy study.

Protocol Outline
  • Dose Level Selection:

    • Select 3-4 dose levels. The highest dose should be at or below the MTD (e.g., 100 mg/kg).[7]

    • The lower doses should be spaced appropriately (e.g., 10, 30, 100 mg/kg) to establish a clear dose-response relationship.

    • If in vitro potency data (e.g., EC50) is available, doses can be chosen to achieve plasma concentrations that bracket this value.[5]

  • Group Size and Controls:

    • Use a sufficient number of animals (typically n=8-12 per group in rodents) to achieve adequate statistical power.

    • Crucially , include a vehicle control group that receives only the drug vehicle.[7]

    • If a standard-of-care compound exists for the chosen model, include a positive control group to validate the assay.

  • Dosing Regimen:

    • The frequency of dosing (e.g., once daily, twice daily) should be informed by the compound's elimination half-life (t1/2) from the PK study.

  • Outcome Measures:

    • Define primary and secondary endpoints before the study begins. These will be specific to the therapeutic hypothesis being tested (e.g., behavioral tests for CNS effects, biomarker analysis, etc.).

  • Data Analysis:

    • Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treated groups against the vehicle control.

References

  • Benchchem. (n.d.). Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives. Technical Support Center.
  • Mensonides-Harsema, M. M., et al. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432–445. Retrieved from [Link]

  • Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Retrieved from [Link]

  • Actelion Pharmaceuticals Ltd. (2013). 4,4-difluoro-piperidine-compounds. Google Patents.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved from [Link]

  • European Medicines Agency (EMA). (2001). Note for guidance on repeated dose toxicity. CPMP/SWP/1042/99 corr. Retrieved from [Link]

  • Lapa, G. B., et al. (n.d.). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate. Retrieved from [Link]

  • Lawong, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(10), 1535-1548.e10. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 3959. Retrieved from [Link]

  • Carbone, L. (2017). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. ILAR journal, 57(3), 322–332. Retrieved from [Link]

  • Pireddu, R., et al. (2022). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 65(13), 8889–8913. Retrieved from [Link]

  • Mensonides-Harsema, M. M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-45. Retrieved from [Link]

  • Wyrwas, B., & Dąbrowska, M. (1987). Studies on the pharmacokinetics and metabolism of 4-chlorodiphenyl ether in rats. Bulletin of environmental contamination and toxicology, 39(5), 762-768. Retrieved from [Link]

  • Tang, M., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 827284. Retrieved from [Link]

  • Lee, G., et al. (2021). Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats: Presented as a Typical Example of Changes in the Pharmacokinetics Following Multiple Exposures to Herbal Medicines. Pharmaceutics, 13(4), 498. Retrieved from [Link]

  • Sousa, F. I. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. EC Pharmacology and Toxicology, 6(4), 239-247. Retrieved from [Link]

  • ECETOC. (2021). Guidance on Dose Selection. ECETOC Technical Report No. 138. Retrieved from [Link]

  • Grishin, D. V., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology, 10(4), 119-129. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved from [Link]

  • Iroha, C. I., & Ene, A. C. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4(18), 100-106. Retrieved from [Link]

  • Wang, X., et al. (2022). Pharmacokinetics of baicalin and oroxyloside in plasma and different tissues of rats after transnasal aerosol inhalation and intravenous injection of Tanreqing. Frontiers in Pharmacology, 13, 963784. Retrieved from [Link]

  • Korea Research Institute of Chemical Technology. (2018). Novel piperidine-2,6-dione derivative and use thereof. Google Patents.
  • Łażewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 22(3), 1075–1085. Retrieved from [Link]

  • Scott, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]

Sources

Application

Preparation and Handling of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride Stock Solutions for In Vitro Cell Culture Assays

Introduction & Scientific Rationale 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1803610-29-8) is a specialized building block and screening compound frequently utilized in the development of central nervou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1803610-29-8) is a specialized building block and screening compound frequently utilized in the development of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) ligands. Because in vitro cell-based assays require absolute precision, the transition from a lyophilized powder to a sterile, biologically compatible working solution is a critical workflow that demands rigorous quality control.

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely about dissolving a powder; it is about creating a self-validating system where solvent compatibility, thermodynamic stability, and sterility are guaranteed without compromising the integrity of the target cells.

The Causality Behind Experimental Choices
  • Solvent Selection (DMSO vs. Aqueous Buffers): While the hydrochloride salt form of this piperidine derivative is designed to enhance aqueous solubility, preparing high-concentration master stocks (e.g., 10 mM) in water or PBS can lead to delayed precipitation. This is often due to common-ion effects or pH shifts when introduced to complex culture media. Dimethyl sulfoxide (DMSO) acts as a universal aprotic solvent, ensuring complete solvation and long-term thermodynamic stability of the master stock.

  • Sterile Filtration Material (PTFE vs. PES): Sterilization via autoclaving is strictly prohibited for small organic molecules due to the risk of thermal degradation. Cold sterilization via 0.22 µm filtration is mandatory. Crucially, the filter membrane must match the solvent. If using 100% DMSO, Polytetrafluoroethylene (PTFE) or regenerated cellulose must be used; DMSO will dissolve Polyethersulfone (PES) membranes, leading to catastrophic polymer contamination of your cell culture. Conversely, if an aqueous stock is prepared, PES is preferred due to its low protein-binding characteristics.

  • Cytotoxicity and the 0.1% Rule: Mammalian cell cultures are highly sensitive to solvent toxicity. It is a standard pharmacological practice to maintain the final DMSO concentration at or below 0.1% (v/v) to prevent solvent-induced transcriptomic shifts, osmotic stress, or cytotoxicity ().

  • Aliquoting: Repeated freeze-thaw cycles introduce ambient moisture into hygroscopic DMSO stocks, leading to compound hydrolysis and precipitation. Storing compounds in single-use aliquots at -20°C or -80°C is essential for preserving structural integrity ().

Physicochemical Properties

Understanding the molecular parameters of the compound is the first step in calculating precise molarities for your assays ().

Table 1: Physicochemical Profile of the Target Compound

ParameterValue / Description
Chemical Name 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride
CAS Number 1803610-29-8
Molecular Weight 245.72 g/mol
Molecular Formula C₁₂H₁₇ClFNO
Primary Solvents 100% DMSO (Recommended for master stocks), ddH₂O
Storage (Solid) +4°C to +25°C, desiccated and protected from light
Storage (Solution) -20°C to -80°C (Single-use aliquots)

Experimental Workflows

The following diagrams illustrate the logical progression from raw material to assay readout.

Stock_Preparation_Workflow Powder Compound Powder (CAS: 1803610-29-8) Weigh Weighing & Calculation (Target: 10 mM Stock) Powder->Weigh Solvent Solvent Addition (100% DMSO) Weigh->Solvent Dissolve Dissolution (Vortex / Sonicate) Solvent->Dissolve Filter Sterile Filtration (0.22 µm PTFE Syringe Filter) Dissolve->Filter Aliquot Aliquoting (Single-use volumes, e.g., 50 µL) Filter->Aliquot Store Long-term Storage (-20°C, desiccated) Aliquot->Store Working Working Solution (Dilute in Media, DMSO ≤ 0.1%) Store->Working Thaw immediately before assay

Figure 1: End-to-end workflow for the preparation, sterilization, and storage of stock solutions.

Assay_Workflow Ligand Piperidine Derivative (Working Solution) Receptor Target Cells (e.g., GPCR expressing) Ligand->Receptor Receptor Binding Effectors Downstream Effectors (cAMP / Calcium flux) Receptor->Effectors Pathway Activation Assay Cell-Based Assay Readout Effectors->Assay Signal Detection

Figure 2: General pharmacological workflow for evaluating piperidine derivatives in cell assays.

Step-by-Step Methodology

Phase 1: Reconstitution and Dissolution

Preparing a standard 10 mM master stock is highly recommended for high-throughput screening and general pharmacological profiling ().

  • Equilibration: Allow the sealed vial of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.

  • Calculation: Use the formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) / 1000. (See Table 2 for pre-calculated values).

  • Weighing: Using an analytical balance, weigh the desired mass of the compound into a sterile, solvent-resistant microcentrifuge tube (e.g., polypropylene).

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous 100% DMSO.

  • Dissolution: Vortex the mixture for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes. Self-Validation Step: Hold the tube against a light source to visually confirm the absence of micro-particulates.

Table 2: Reconstitution Mass/Volume Matrix (MW = 245.72 g/mol )

Target Stock ConcentrationVolume of DMSORequired Mass of Compound
10 mM 1.0 mL2.46 mg
10 mM 5.0 mL12.29 mg
50 mM 1.0 mL12.29 mg
50 mM 5.0 mL61.43 mg
Phase 2: Sterile Filtration
  • Draw the completely dissolved DMSO stock into a sterile, solvent-compatible syringe (glass or polypropylene).

  • Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use PES or CA filters for 100% DMSO.

  • Gently depress the plunger, discarding the first 1-2 drops (to account for filter dead-volume retention), and collect the sterile filtrate into a new sterile tube.

Phase 3: Aliquoting and Storage
  • Dispense the sterile master stock into single-use aliquots (e.g., 20 µL or 50 µL) in sterile, tightly capped amber microcentrifuge tubes (the compound should be protected from light).

  • Store immediately at -20°C (for use within 1-2 months) or -80°C (for use up to 6 months).

Phase 4: Preparation of Working Solutions

To maintain cellular health, the final concentration of DMSO in the assay well must be strictly controlled.

  • Thaw a single aliquot of the master stock at room temperature immediately before the assay.

  • Perform serial dilutions in 100% DMSO to create intermediate stocks if highly dilute final concentrations are required.

  • Perform the final dilution step directly into pre-warmed cell culture media.

  • Self-Validation Step: Ensure that the vehicle control wells receive the exact same final concentration of DMSO (e.g., 0.1%) as the compound-treated wells to normalize baseline solvent effects.

Table 3: Serial Dilution Scheme for Cell Culture Media (Targeting 0.1% Final DMSO)

Target Final ConcentrationIntermediate Stock Prep (in 100% DMSO)Final Dilution into MediaFinal DMSO %
10 µM Use 10 mM Master Stock directly1 µL of 10 mM stock into 999 µL media0.1%
1 µM Dilute 10 mM stock 1:10 → 1 mM 1 µL of 1 mM stock into 999 µL media0.1%
0.1 µM Dilute 1 mM stock 1:10 → 100 µM 1 µL of 100 µM stock into 999 µL media0.1%
Vehicle Control Use 100% DMSO1 µL of 100% DMSO into 999 µL media0.1%

References

  • New ionic derivatives of betulinic acid as highly potent anti-cancer agents Source: PubMed Central URL:[Link][1]

  • Inhibition of DYRK1A disrupts neural lineage specification in human pluripotent stem cells Source: eLife URL:[Link][2]

  • Identification of drugs as single agents or in combination to prevent carcinoma dissemination in a microfluidic 3D environment Source: Oncotarget URL:[Link][3]

Sources

Method

Advanced Extraction Protocol for 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl from Biological Matrices

Introduction & Scientific Rationale The bioanalysis of screening compounds and synthetic intermediates in complex biological matrices (e.g., plasma, serum, urine) requires rigorous sample preparation to mitigate matrix e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The bioanalysis of screening compounds and synthetic intermediates in complex biological matrices (e.g., plasma, serum, urine) requires rigorous sample preparation to mitigate matrix effects such as ion suppression[1]. 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is a fluorinated phenylpiperidine derivative[2]. Due to the presence of the secondary amine in the piperidine ring, this molecule acts as a strong base.

When developing an extraction protocol for LC-MS/MS analysis, relying on simple protein precipitation (PPT) often leaves high concentrations of endogenous phospholipids in the extract, which severely suppresses the electrospray ionization (ESI) signal[3]. To achieve high recovery and clean extracts, the extraction chemistry must exploit the specific physicochemical properties of the piperidine core[4].

Physicochemical Profiling

To design a self-validating extraction system, we must first define the quantitative parameters of the target analyte.

ParameterValue / DescriptionAnalytical Implication
Compound Name 4-Fluoro-4-(2-methoxyphenyl)piperidine HClTarget analyte for bioanalysis[2].
CAS Number 1803610-29-8Unique identifier for reference standard sourcing[2].
Molecular Weight 245.72 g/mol (HCl salt)Monitor precursor ion corresponding to free base [M+H]+.
Functional Group Secondary Amine (Piperidine)Acts as a strong base; highly protonated at physiological pH.
Estimated pKa ~9.5 – 10.5Requires pH < 7.5 for ionic retention; pH > 12 for LLE or SPE elution[3].
Lipophilicity (LogP) ~2.5 – 3.5Sufficiently hydrophobic to partition into organic solvents when neutralized.

Extraction Strategy: The Causality of Method Selection

Because the piperidine nitrogen has a pKa of ~10, it exists predominantly in an ionized (cationic) state at the physiological pH of blood or urine (pH 7.4). Therefore, Mixed-Mode Strong Cation Exchange (MCX) is the gold-standard solid-phase extraction (SPE) methodology for this class of compounds[5].

The Mechanistic "Why": MCX sorbents are engineered with a dual-retention mechanism: a hydrophobic polymeric backbone (e.g., polystyrene-divinylbenzene) functionalized with strong cation exchange groups (sulfonic acid)[5].

  • Acidification: By acidifying the biological sample with phosphoric acid, we disrupt drug-protein binding and ensure the piperidine nitrogen is 100% protonated[6].

  • Orthogonal Washing: Once loaded, the protonated amine binds tightly to the sulfonic acid groups via strong ionic interactions. This is the critical advantage: it allows us to wash the sorbent with 100% methanol. The organic wash aggressively strips away hydrophobic interferences (like phospholipids and neutral lipids) without prematurely eluting the target analyte, because organic solvents cannot break the ionic bond[4].

  • Targeted Elution: Elution is achieved only by introducing a strong base (e.g., 5% Ammonium Hydroxide in Methanol). The high pH neutralizes the piperidine, breaking the ionic bond, while the methanol disrupts the hydrophobic interactions, resulting in a highly purified extract[3].

Protocol 1: Mixed-Mode Strong Cation Exchange (MCX) SPE

This protocol utilizes a 30 mg / 1 mL MCX cartridge (e.g., Waters Oasis MCX or Phenomenex Strata-X-C)[3][7].

Step-by-Step Methodology
  • Sample Pre-treatment (Critical Step):

    • Aliquot 200 µL of biological matrix (plasma/urine) into a microcentrifuge tube.

    • Add 200 µL of 4% Phosphoric Acid ( H3​PO4​ ) in aqueous solution.

    • Causality: Lowers the pH to ~2.0, ensuring complete protonation of the piperidine ring and precipitating large proteins to prevent cartridge clogging[6]. Vortex for 30 seconds.

  • Cartridge Conditioning & Equilibration:

    • Pass 1.0 mL of 100% Methanol through the MCX cartridge to activate the polymeric backbone.

    • Pass 1.0 mL of LC-MS grade Water to equilibrate the sorbent.

  • Sample Loading:

    • Load the entire pre-treated sample (~400 µL) onto the cartridge.

    • Apply a gentle vacuum (1-2 inches Hg) to allow the sample to pass through at a rate of 1 drop per second.

  • Interference Wash 1 (Aqueous):

    • Wash with 1.0 mL of 2% Formic Acid in Water.

    • Causality: Removes polar endogenous salts and water-soluble peptides while maintaining the acidic environment needed for ionic retention[3].

  • Interference Wash 2 (Organic):

    • Wash with 1.0 mL of 100% Methanol.

    • Causality: Elutes neutral and acidic lipids, including signal-suppressing phospholipids. The basic piperidine remains locked to the sorbent via the sulfonic acid groups[4].

  • Analyte Elution:

    • Elute into a clean collection tube using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The basic pH (~11-12) deprotonates the piperidine, neutralizing its charge and breaking the ionic interaction, allowing the methanol to sweep it off the column[3].

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Protocol 2: High-Throughput Liquid-Liquid Extraction (LLE)

For laboratories requiring a cost-effective alternative to SPE, LLE can be utilized by exploiting the compound's lipophilicity (LogP ~3.0).

Step-by-Step Methodology
  • Alkalinization:

    • Aliquot 200 µL of plasma into a 2.0 mL polypropylene tube.

    • Add 50 µL of 0.5 M Sodium Hydroxide (NaOH) or pH 11 Carbonate Buffer.

    • Causality: Forces the pH above the pKa of the piperidine, converting the water-soluble HCl salt into its neutral, lipophilic free-base form.

  • Extraction:

    • Add 1.0 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is an excellent solvent for basic amines. It is less dense than water (forming the top layer) and leaves highly polar matrix components behind.

  • Phase Separation:

    • Vortex aggressively for 5 minutes to ensure maximum partitioning.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to break any emulsions and separate the layers.

  • Recovery & Reconstitution:

    • Flash-freeze the aqueous (bottom) layer in a dry ice/acetone bath.

    • Decant the organic (top) layer into a clean glass tube.

    • Evaporate under Nitrogen at 35°C and reconstitute in 100 µL of LC mobile phase.

Analytical Workflow & Mechanistic Pathway

Workflow Sample Biological Matrix (Plasma/Urine) Pretreatment Acidification (2% H3PO4) Sample->Pretreatment Disrupt binding SPE_Load MCX SPE Load Pretreatment->SPE_Load Protonate amine SPE_Wash1 Aqueous Wash (2% Formic Acid) SPE_Load->SPE_Wash1 Ionic retention SPE_Wash2 Organic Wash (100% Methanol) SPE_Wash1->SPE_Wash2 Remove salts SPE_Elute Basic Elution (5% NH4OH in MeOH) SPE_Wash2->SPE_Elute Remove lipids LCMS LC-MS/MS Analysis SPE_Elute->LCMS Neutralize & elute

Fig 1: MCX SPE workflow for extracting basic piperidine derivatives from biological matrices.

System Suitability & Self-Validation (Troubleshooting)

To ensure the protocol acts as a self-validating system, calculate the Recovery (RE) and Matrix Effect (ME) during method development:

  • Low Recovery in SPE (<70%): The most common failure point is the elution step. Ammonium hydroxide is highly volatile; if the reagent is old, the pH of the elution solvent may drop below 11, failing to neutralize the piperidine. Always prepare the 5% NH4​OH in Methanol fresh daily[3].

  • Ion Suppression: If significant ion suppression is observed during LC-MS/MS analysis, monitor the MRM transition m/z 184 184 (the phosphocholine headgroup). If a massive peak appears at the void volume or co-elutes with your analyte, the 100% Methanol wash in the SPE protocol was insufficient. Increase the wash volume to 2.0 mL[4].

References[2] EvitaChem. "Screening Compounds P44638 - 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride". Available at: https://evitachem.com[1] National Institutes of Health (PMC). "Development of an ultra fast online-solid phase extraction (SPE) liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) based approach for the determination of drugs in pharmacokinetic studies". Available at:https://www.ncbi.nlm.nih.gov[7] Phenomenex. "Strata SPE Sample Preparation Products". Available at: https://www.phenomenex.com[5] Finetech. "Solid Phase Extraction: Mixed-mode Cation Exchange (MCX)". Available at: https://www.iyp.tw[4] Sigma-Aldrich. "Improve Sample Prep Selectivity through 96-well SPE Method Development Plates". Available at:https://www.sigmaaldrich.com[6] Phenomenex. "The Complete Guide - to Solid Phase Extraction (SPE)". Available at:https://phenomenex.blob.core.windows.net[3] Waters Corporation. "Sample Preparation Solutions - Oasis MCX". Available at: https://www.lcms.cz

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride. It addresses common challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride. It addresses common challenges and offers practical, evidence-based solutions to optimize reaction yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Overall Reaction Yield

Low product yield is a frequent challenge in multi-step organic syntheses. The following are potential causes and their corresponding solutions for the synthesis of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride.

Potential Cause & Solution

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature.[1] For instance, some piperidine syntheses require reflux conditions to ensure completion.[2]

  • Suboptimal Reaction Temperature: The temperature may not be ideal for the specific reaction step.

    • Solution: Consult literature for the optimal temperature range for similar reactions.[1] For example, the formation of the piperidine ring via cyclization reactions can be sensitive to temperature fluctuations.[3]

  • Incorrect Molar Ratio of Reactants: An improper stoichiometric balance between reactants can limit the yield.

    • Solution: Carefully calculate and measure the molar ratios of all reactants. In some cases, using a slight excess of one reactant can drive the equilibrium towards the product.[1]

  • Inefficient Purification: Significant product loss can occur during purification steps.

    • Solution: Optimize the purification method. For column chromatography, select an appropriate solvent system to ensure good separation of the desired product from byproducts.[2] For crystallization, choose a solvent in which the product has low solubility at cooler temperatures to maximize recovery.[4]

Issue 2: Formation of Impurities

The presence of impurities can complicate purification and affect the final product's quality.

Potential Cause & Solution

  • Side Reactions: Competing reactions can lead to the formation of undesired byproducts. A common side reaction in fluorination is hydrodefluorination, which results in a product without the fluorine substituent.[5]

    • Solution: Adjusting reaction conditions can minimize side reactions. For instance, in fluorination reactions, the choice of the fluorinating agent and solvent is critical.[6][7] Using milder conditions or a more selective fluorinating agent can reduce the incidence of hydrodefluorination.[5]

  • Decomposition of Starting Materials or Product: The reactants or the product may be unstable under the reaction conditions.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.[1] Also, ensure the reaction temperature does not exceed the decomposition temperature of any compound in the mixture.

  • Contaminated Reagents or Solvents: Impurities in the starting materials or solvents can be carried through the synthesis.

    • Solution: Use high-purity, anhydrous solvents and reagents. It is good practice to purify or distill solvents before use if their purity is questionable.

Issue 3: Difficulty in Product Isolation and Purification

Isolating the pure hydrochloride salt can be challenging.

Potential Cause & Solution

  • Product is Highly Soluble in the Reaction Solvent: This can make precipitation or extraction difficult.

    • Solution: After the reaction is complete, remove the solvent under reduced pressure.[8] Then, attempt to precipitate the product by adding a non-polar "anti-solvent" in which the product is insoluble.

  • Presence of Oily Impurities: Oily byproducts can hinder the crystallization of the final product.

    • Solution: Purify the crude product using column chromatography to remove oily impurities before attempting crystallization.[1] A gradient elution from a non-polar to a more polar solvent system can be effective.[2]

  • Incorrect pH for Salt Formation: The pH of the solution must be acidic to form the hydrochloride salt.

    • Solution: After the final synthetic step and workup, dissolve the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, until precipitation is complete. Monitor the pH to ensure it remains acidic.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride.

Q1: What are the common synthetic routes to prepare the 4-Fluoro-4-arylpiperidine scaffold?

There are several established methods for synthesizing the 4-aryl-4-fluoropiperidine core. One common approach involves the electrophilic fluorination of a pre-functionalized piperidine precursor.[9] Another strategy is the dearomatization-hydrogenation of a corresponding fluoropyridine.[9] Additionally, nucleophilic substitution reactions on a piperidine ring with a suitable leaving group at the 4-position can also be employed.[9]

Q2: What is the role of the 2-methoxyphenyl group in the fluorination step?

The 2-methoxyphenyl group is an electron-donating group. In electrophilic aromatic substitution reactions, such as fluorination, this group can influence the regioselectivity and reactivity of the aromatic ring. However, in the context of fluorinating the piperidine ring at the 4-position, its primary role is as a key structural component of the final molecule, likely contributing to its pharmacological activity. The electronic effects of this group on the piperidine ring itself are less direct but could subtly influence the stability of intermediates.

Q3: Which fluorinating agents are recommended for this synthesis?

The choice of fluorinating agent is crucial for a successful reaction. For electrophilic fluorination, reagents like Selectfluor® (F-TEDA-BF4) are widely used due to their relative safety and effectiveness.[10] Other N-F type reagents such as N-Fluorobenzenesulfonimide (NFSI) can also be employed.[6] The optimal choice will depend on the specific substrate and reaction conditions.

Q4: How can I confirm the formation of the desired product and its purity?

A combination of analytical techniques should be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential for structural elucidation. ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is used to determine the purity of the final compound.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.[8]

Q5: What are the safety precautions I should take during this synthesis?

  • Fluorinating Agents: Many fluorinating agents are toxic and corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Chloride (HCl) gas: HCl is a corrosive gas. Use it in a fume hood and have a neutralization solution (e.g., sodium bicarbonate) readily available.

  • Solvents: Organic solvents are flammable and can be toxic. Work in a well-ventilated area and away from ignition sources.

Section 3: Experimental Protocols & Data

This section provides a generalized, optimized protocol and illustrative data tables.

Optimized Synthesis Workflow

The following diagram outlines a typical synthetic workflow.

SynthesisWorkflow Start Starting Material (e.g., 4-(2-methoxyphenyl)piperidine derivative) Step1 Protection of Piperidine Nitrogen (e.g., Boc group) Start->Step1 Step2 Electrophilic Fluorination (e.g., Selectfluor®) Step1->Step2 Step3 Deprotection of Piperidine Nitrogen Step2->Step3 Step4 Formation of Hydrochloride Salt (HCl in ether) Step3->Step4 End Final Product: 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride Step4->End

Caption: A generalized workflow for the synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

TroubleshootingTree Start Low Yield or Impurities Detected CheckCompletion Reaction Complete? Start->CheckCompletion IncreaseTimeTemp Increase Time/ Temperature CheckCompletion->IncreaseTimeTemp No CheckPurity Starting Material Purity? CheckCompletion->CheckPurity Yes Success Problem Resolved IncreaseTimeTemp->Success PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents No SideReactions Evidence of Side Reactions? CheckPurity->SideReactions Yes PurifyReagents->Success ModifyConditions Modify Conditions (e.g., milder fluorinating agent) SideReactions->ModifyConditions Yes PurificationIssue Difficulty in Purification? SideReactions->PurificationIssue No ModifyConditions->Success OptimizePurification Optimize Purification (e.g., different solvent system) PurificationIssue->OptimizePurification Yes PurificationIssue->Success No OptimizePurification->Success

Caption: A decision tree for troubleshooting synthesis.

Table 1: Comparison of Fluorinating Agents
Fluorinating AgentTypical SolventReaction Temperature (°C)Relative ReactivityCommon Side Reactions
Selectfluor®Acetonitrile, DMF25 - 80HighDecomposition at high temps
N-Fluorobenzenesulfonimide (NFSI)THF, Dichloromethane0 - 50ModerateFormation of sulfonated byproducts
Diethylamine-sulfur trifluoride (DAST)Dichloromethane-78 - 25High (for deoxofluorination)Can be hazardous; requires careful handling
Table 2: Solvent Effects on Crystallization
Solvent SystemCrystal MorphologyRecovery Yield (%)Purity (%)
Isopropanol/Diethyl EtherNeedles85-90>99
EthanolPlates70-80>98
Acetone/HexaneAmorphous Powder60-7095-97

References

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
  • Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. (n.d.). ResearchGate.
  • Piperidine Synthesis. - DTIC. (n.d.).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chemical Review and Letters.
  • Rajasekhar, et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. (n.d.). ResearchGate.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.). Der Pharma Chemica.
  • WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents. (n.d.).
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(4), 913-950.
  • Gradén, H., et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: Designing Out hERG Inhibition. PubMed.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (n.d.).
  • Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. (2002). PubMed.
  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. (n.d.). PMC - NIH.
  • Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PMC.
  • PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. (2025).
  • The formation of all-cis-(multi)
  • Harriman, G. C., et al. (2000). Synthesis of 4-substituted 4-arylpiperidines. Tetrahedron Letters.
  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022).
  • US4585777A - (-)-Trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)
  • Kitamura, M. (2020). Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI.
  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P
  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. (n.d.). UniCA IRIS.
  • US4550116A - Piperidine derivatives - Google P
  • Synthesis and kinetic resolution of N -Boc-2-arylpiperidines. (2014).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Modified aryldifluorophenylsilicates with improved activity and selectivity in nucleophilic fluorination of secondary substrates. (2024).
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020).
  • The Many Roles for Fluorine in Medicinal Chemistry. (2008).
  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2024). MDPI.
  • Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis. (n.d.). Benchchem.

Sources

Optimization

Technical Support Center: Preventing Precipitation of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride in Assay Buffers

Welcome to the technical support center for 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing precipitation of this compound in your experimental assays. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and actionable protocols to ensure the integrity and success of your research.

Understanding the Challenge: The Physicochemical Properties of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is a piperidine derivative, a class of compounds frequently used in pharmaceutical research.[1] The hydrochloride salt form is generally utilized to enhance aqueous solubility.[2] However, precipitation in physiological or assay buffers is a common hurdle. This is often due to the interplay of several factors, including pH, buffer composition, and the intrinsic properties of the molecule itself. The presence of a fluorine atom can further influence properties like pKa and lipophilicity, which in turn affects solubility.[3][4]

Frequently Asked Questions (FAQs)

Here are some common questions and answers to help you proactively address potential precipitation issues.

Q1: Why is my 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride precipitating in my neutral pH assay buffer?

A1: The piperidine functional group in your compound is a weak base.[5] Its hydrochloride salt is more soluble in acidic conditions where the piperidine nitrogen is protonated.[5] In neutral or basic buffers, the compound can convert to its less soluble free base form, leading to precipitation.[6] The pKa of the protonated piperidine is approximately 11.22, meaning that at physiological pH (around 7.4), a significant portion of the compound may exist as the free base.[5]

Q2: I've prepared my stock solution in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "solvent-shifting" or "antisolvent precipitation".[7][8] While 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride may be highly soluble in an organic solvent like DMSO, its solubility in the final aqueous buffer is much lower. When the DMSO stock is diluted, the compound is rapidly exposed to an environment where it is less soluble, causing it to precipitate out of solution.[9]

Q3: Can the type of buffer I use affect the solubility of my compound?

A3: Absolutely. The composition of your buffer can significantly impact solubility. For instance, high concentrations of chloride ions from a buffer salt (e.g., high molarity phosphate-buffered saline containing NaCl) can sometimes decrease the solubility of a hydrochloride salt due to the "common ion effect".[10][11][12][13] This effect is a consequence of Le Châtelier's principle, where the addition of a common ion (in this case, chloride) to a saturated solution of a sparingly soluble salt shifts the equilibrium towards the solid, undissolved form.[10][13][14]

Q4: Are there any general-purpose buffers that are recommended for piperidine hydrochloride compounds?

A4: While the ideal buffer is compound-specific, starting with a buffer system that maintains a slightly acidic pH (e.g., pH 5.0-6.5) can be beneficial for maintaining the solubility of hydrochloride salts of weak bases.[15] Acetate or citrate buffers are often good starting points. However, it is crucial to ensure that the chosen buffer is compatible with your specific assay.

In-Depth Troubleshooting Guide

If you are currently experiencing precipitation, this guide will walk you through a systematic approach to identify the cause and find a solution.

Step 1: Characterize the Precipitate

Before attempting to redissolve the precipitate, it's helpful to understand its nature. Is it crystalline or amorphous? Does it form immediately upon dilution or over time? Answering these questions can provide clues about the underlying cause.

Step 2: Systematic Investigation of Key Factors

The following diagram illustrates a logical workflow for troubleshooting precipitation issues.

Troubleshooting_Workflow Start Precipitation Observed Check_pH Is the buffer pH > pKa of the compound's free base? Start->Check_pH Check_Concentration Is the final compound concentration exceeding its aqueous solubility? Start->Check_Concentration Check_Buffer Is there a high concentration of common ions (e.g., Cl-)? Start->Check_Buffer Check_Solvent Is the organic stock solution percentage too high in the final buffer? Start->Check_Solvent Check_pH->Check_Concentration No Solution_pH Lower Buffer pH (e.g., to 5.0-6.5) Check_pH->Solution_pH Yes Check_Concentration->Check_Buffer No Solution_Concentration Reduce Final Compound Concentration Check_Concentration->Solution_Concentration Yes Check_Buffer->Check_Solvent No Solution_Buffer Use a Buffer with Non-Common Ions (e.g., acetate, citrate) Check_Buffer->Solution_Buffer Yes Solution_Solvent Decrease Organic Solvent Percentage (e.g., <1% final concentration) Check_Solvent->Solution_Solvent Yes Solution_CoSolvent Incorporate a Co-solvent or Excipient (e.g., PEG, cyclodextrin) Check_Solvent->Solution_CoSolvent No, or issue persists pH_Solubility Low_pH [Compound-H]+ (Protonated) Highly Soluble Equilibrium Low_pH->Equilibrium High_pH [Compound] (Free Base) Poorly Soluble -> Precipitation Equilibrium->High_pH

Caption: pH effect on the solubility of a basic compound.

  • Recommendation: If your assay allows, try preparing your buffer at a pH of 6.0 or 6.5. This can often be a good compromise between maintaining compound solubility and physiological relevance.

For particularly challenging compounds, the use of co-solvents or solubility-enhancing excipients can be highly effective. [16][17][18][19]

  • Co-solvents: These are organic solvents that are miscible with water and can increase the solubility of a compound. [9] * Examples: Polyethylene glycol (PEG), propylene glycol, and ethanol.

    • Caution: Co-solvents can sometimes interfere with biological assays, so their compatibility must be validated.

  • Excipients: These are pharmacologically inactive substances that can be added to a formulation to improve its properties.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility. [5][20]Hydroxypropyl-β-cyclodextrin (HPBCD) is a common choice. [20] * Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility. [21]However, they can also denature proteins and disrupt cell membranes, so they must be used with caution in biological assays.

Table 1: Common Co-solvents and Excipients for Solubility Enhancement

AgentClassTypical Starting ConcentrationConsiderations
PEG 400Co-solvent5-10% (v/v)Check for assay interference. [21]
Propylene GlycolCo-solvent5-10% (v/v)May have antimicrobial properties.
EthanolCo-solvent1-5% (v/v)Can affect protein stability.
HPBCDExcipient1-5% (w/v)Generally well-tolerated in many assays. [20]

Experimental Protocols

Here are detailed protocols for preparing stock and working solutions of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride to minimize precipitation.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride powder.

  • Initial Solubilization: Add a small volume of a suitable organic solvent (e.g., DMSO, ethanol) to the powder.

  • Vortexing/Sonication: Vortex the mixture vigorously. If the compound is slow to dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Final Volume: Once the compound is fully dissolved, add more of the organic solvent to reach the desired final stock concentration (e.g., 10 mM or 50 mM).

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C and protected from light. [22]

Protocol 2: Preparation of Assay-Ready Working Solutions

This protocol utilizes a serial dilution approach to minimize the risk of precipitation upon dilution into the final assay buffer.

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in your chosen organic solvent or a mixture of the organic solvent and your assay buffer. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution.

  • Final Dilution: Add the intermediate solution to your pre-warmed (if applicable) assay buffer while vortexing gently. The final concentration of the organic solvent should ideally be kept below 1% (v/v) to minimize its potential effects on the assay.

  • Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Concluding Remarks

Preventing the precipitation of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride in assay buffers is achievable with a systematic and informed approach. By understanding the physicochemical properties of the compound and carefully considering factors such as pH, buffer composition, and the use of solubility enhancers, you can ensure the reliability and accuracy of your experimental results. Should you continue to experience difficulties, do not hesitate to reach out to our technical support team for further assistance.

References

  • ChemContract Research. (n.d.). 4-(fluoromethyl)piperidine hydrochloride (CAS 787564-27-6).
  • Google Patents. (2012). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • BLDpharm. (n.d.). 1545134-78-8|4-Fluoro-4-(2-methoxyphenyl)piperidine.
  • Sigma-Aldrich. (n.d.). 4-methoxy-4-(trifluoromethyl)piperidine hydrochloride | 1332886-70-0.
  • Chemistry LibreTexts. (2023). 18.3: Common-Ion Effect in Solubility Equilibria.
  • Serajuddin, A. T. M. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Khan, S., et al. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PMC.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
  • Chem-Impex. (n.d.). 4-(4-Methoxybenzyl)piperidine hydrochloride.
  • Al-kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Ain Shams Engineering Journal.
  • BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Excipients.
  • El-Gindy, N. A. (1987). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.
  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. PubMed.
  • Gupta, P., et al. (2026). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • National Center for Biotechnology Information. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem.
  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem.
  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
  • Bachem. (n.d.). FAQ – frequently asked questions.
  • Pallicer, J. M., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • Varma, M. V., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate.
  • Loftsson, T., et al. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. MDPI.
  • Al-Obaidi, H., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI.
  • ChemicalBook. (2025). 4-(4-(TrifluoroMethoxy)phenyl)piperidine hydrochloride | 1004618-85-2.
  • Wikipedia. (n.d.). Common-ion effect.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • The FRCA. (2024). The Henderson-Hasselbalch Equation and pKa. YouTube.
  • Wikipedia. (n.d.). Piperidine.
  • BenchChem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
  • ChemicalBook. (n.d.). Piperidine hydrochloride 6091-44-7.
  • Varma, M. V., et al. (2005). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Ovid.
  • Valizadeh, H., et al. (2022). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. PMC.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • General Chemistry for Gee-Gees. (n.d.). 6.1 – Common-Ion Effect.
  • Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online.
  • Glorius, F., et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC.
  • Chemistry LibreTexts. (2021). 4.6: Solubility and Common ion effect.
  • Sigma-Aldrich. (n.d.). Piperidine 99 6091-44-7.
  • BenchChem. (2025). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
  • ChemicalBook. (2025). Piperidine hydrochloride | 6091-44-7.
  • Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals scaling up the production of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1803610-29...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals scaling up the production of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1803610-29-8).

This compound is a critical building block and screening compound utilized in the development of central nervous system (CNS) therapeutics, including dopamine D4 receptor antagonists and metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators (PAMs) . However, the synthesis of this intermediate is notoriously plagued by low yields and high impurity profiles during the deoxyfluorination of its tertiary alcohol precursor.

This guide provides field-proven causality analyses, robust experimental protocols, and mechanistic troubleshooting to ensure high-purity batch production.

Phase 1: Synthetic Workflow Overview

The standard synthetic route involves a Grignard addition to a protected piperidone, followed by deoxyfluorination, and finally, acidic deprotection to yield the hydrochloride salt.

Workflow A N-Boc-4-piperidone + 2-Methoxyphenyl-MgBr B N-Boc-4-hydroxy-4- (2-methoxyphenyl)piperidine A->B Grignard Addition THF, 0°C C N-Boc-4-fluoro-4- (2-methoxyphenyl)piperidine B->C Deoxyfluorination XtalFluor-E, CH2Cl2 D 4-Fluoro-4-(2-methoxyphenyl) piperidine HCl C->D Deprotection HCl/Dioxane

Synthetic workflow for 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride.

Phase 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My LC-MS shows a massive impurity with a mass of [M-18] instead of the desired fluorinated product. What is this, and why is it forming? A: You are observing the elimination impurity , specifically the dehydrated alkene: 4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine (or its Boc-protected derivative).

Causality: Deoxyfluorination of tertiary alcohols proceeds via an SN​1 -like mechanism. The fluorinating agent activates the hydroxyl group, which leaves to form a tertiary carbocation. The adjacent ortho-methoxyphenyl group heavily stabilizes this carbocation via resonance and inductive effects. If the fluoride nucleophile does not attack rapidly, or if the reaction environment is basic, the intermediate undergoes an E1 elimination (loss of an adjacent proton) to form a stable alkene . Traditional reagents like DAST (Diethylaminosulfur trifluoride) are notorious for promoting this elimination pathway because they generate basic diethylamine byproducts.

Mechanism A Tertiary Alcohol Substrate B Activated Alkoxy- Sulfonium Intermediate A->B + Fluorinating Agent (e.g., DAST/XtalFluor-E) C Carbocation Intermediate B->C - Leaving Group D Desired Product: Fluorinated Piperidine C->D + F⁻ (Nucleophilic Attack) E Impurity: Tetrahydropyridine (Elimination) C->E - H⁺ (Base-promoted Elimination)

Competing pathways in the deoxyfluorination of tertiary alcohols: Substitution vs. Elimination.

Q2: How can I chemically suppress this elimination pathway during the fluorination step? A: You must switch from DAST to a more selective fluorinating reagent that operates under less basic conditions and provides controlled fluoride delivery.

Solution: Replace DAST with XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) used in conjunction with a promoter like triethylamine trihydrofluoride (Et3N·3HF). Unlike DAST, XtalFluor-E does not generate highly corrosive free HF or basic amine byproducts that drive the E1 elimination . Alternatively, PhenoFluor can be used, as it forms a tightly bound intermediate that actively favors substitution over elimination .

Q3: I am seeing unreacted starting material (des-fluoro impurity) in my final batch. How do I force the reaction to completion without increasing the elimination byproduct? A: Causality: The ortho-methoxy group on the phenyl ring introduces significant steric hindrance around the tertiary alcohol, slowing down the initial formation of the alkoxy-sulfonium intermediate. Solution: Do not simply increase the temperature, as heating >30°C will exponentially increase the elimination byproduct. Instead, increase the equivalents of the fluorinating agent (e.g., 1.5 to 2.0 eq of XtalFluor-E) and extend the reaction time at 0°C to 20°C. Ensure strict anhydrous conditions; trace moisture will hydrolyze the fluorinating agent before it can react with the sterically hindered alcohol.

Q4: The final hydrochloride salt is discolored (yellow/brown) and fails elemental analysis. How do I purify it? A: Causality: Discoloration is typically caused by residual sulfur-containing byproducts from the fluorination step or trace oxidation of the electron-rich methoxyphenyl ring. Solution: Do not rely solely on the Boc-deprotection workup to clean the compound. After treating the N-Boc-4-fluoro intermediate with HCl in dioxane, isolate the crude salt and perform a recrystallization. Dissolve the crude salt in a minimum amount of hot isopropanol (IPA), add activated charcoal (to scavenge colored impurities), filter hot, and precipitate by slowly adding diethyl ether.

Phase 3: Quantitative Reagent Comparison

To guide your reagent selection, the following table summarizes the performance of various deoxyfluorination reagents specifically applied to sterically hindered tertiary alcohols (like 4-hydroxy-4-arylpiperidines).

Fluorinating ReagentTypical Yield (%)Elimination Impurity (%)Safety & Handling Profile
DAST 30 - 45%40 - 60%Hazardous; generates free HF; explosion risk at >50°C.
Deoxo-Fluor 40 - 50%35 - 50%Slightly safer than DAST, but still generates basic byproducts.
XtalFluor-E + Et3N·3HF 70 - 85% < 15% Bench-stable solid; no free HF generated; highly selective.
PhenoFluor 65 - 80%< 10%Excellent chemoselectivity; higher cost for large-scale batches.
Phase 4: Self-Validating Experimental Protocols

The following protocol utilizes XtalFluor-E to maximize the yield of the fluorinated intermediate while suppressing the tetrahydropyridine impurity.

Protocol A: Selective Deoxyfluorination using XtalFluor-E

Objective: Convert N-Boc-4-hydroxy-4-(2-methoxyphenyl)piperidine to N-Boc-4-fluoro-4-(2-methoxyphenyl)piperidine.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add N-Boc-4-hydroxy-4-(2-methoxyphenyl)piperidine (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (CH₂Cl₂, 50 mL).

  • Promoter Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add triethylamine trihydrofluoride (Et3N·3HF) (20.0 mmol, 2.0 eq) dropwise via syringe. Validation checkpoint: The solution should remain clear and colorless.

  • Activation: Add XtalFluor-E (15.0 mmol, 1.5 eq) in one portion.

  • Reaction Progression: Stir the mixture at -78°C for 30 minutes, then slowly allow it to warm to room temperature (20°C) over 2 hours. Stir for an additional 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.2 ) should disappear, replaced by the less polar fluorinated product ( Rf​≈0.6 ).

  • Quenching: Cool the reaction to 0°C and carefully quench with saturated aqueous NaHCO₃ (50 mL). Causality: Neutralizing the reaction prevents acid-catalyzed deprotection of the Boc group.

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure fluorinated intermediate.

Protocol B: Boc-Deprotection and Salt Formation

Objective: Convert the intermediate to 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride.

  • Deprotection: Dissolve the purified N-Boc-4-fluoro-4-(2-methoxyphenyl)piperidine (5.0 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Acidification: Add a solution of 4M HCl in dioxane (25.0 mmol, 5.0 eq) dropwise at room temperature. Stir vigorously for 4 hours.

  • Precipitation: As the reaction proceeds, the hydrochloride salt will begin to precipitate as a white/off-white solid. Validation checkpoint: LC-MS of an aliquot (quenched in MeOH) should show complete disappearance of the[M+Na] Boc peak.

  • Isolation: Add anhydrous diethyl ether (20 mL) to force complete precipitation. Filter the solid under a nitrogen blanket using a Büchner funnel.

  • Recrystallization (Critical for Purity): Dissolve the crude solid in a minimum volume of boiling isopropanol (IPA). Add 50 mg of activated charcoal, boil for 2 minutes, and filter hot through a Celite pad. Allow the filtrate to cool to room temperature, then induce crystallization by adding cold diethyl ether dropwise. Filter and dry under high vacuum at 40°C for 12 hours.

References
  • Discovery of 3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor. Journal of Medicinal Chemistry.[Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society.[Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.[Link]

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society.[Link]

Optimization

Technical Support Center: Enhancing In Vivo Bioavailability of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride. As a substituted piperidine, this compound belongs to a class of molecules prevalent in CNS drug discovery, which often face hurdles in achieving optimal systemic exposure after oral administration.[1][2] This document provides a structured, question-and-answer-based approach to troubleshoot common issues and offers validated strategies for enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpectedly low and variable plasma concentrations of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride in our rodent models after oral gavage. What are the primary suspects?

A1: This is a classic challenge in preclinical development. For a piperidine derivative like yours, the low oral bioavailability likely stems from a combination of four key factors.[3] Understanding which of these is the rate-limiting step is crucial for devising an effective solution.

  • Poor Aqueous Solubility: As a hydrochloride salt, the compound's initial solubility may be enhanced, but its free base form might precipitate in the higher pH of the intestine.[4] Insufficient dissolution in gastrointestinal (GI) fluids is a fundamental barrier to absorption.[5]

  • Low Intestinal Permeability: The molecule may dissolve but fail to efficiently cross the intestinal epithelial barrier to enter the bloodstream. This can be due to its physicochemical properties (e.g., size, polarity) or because it is a substrate for intestinal efflux transporters.

  • Extensive First-Pass Metabolism: The compound, once absorbed into the portal circulation, may be heavily metabolized by enzymes in the gut wall and/or the liver (primarily Cytochrome P450 enzymes) before it reaches systemic circulation.[3][6] The methoxyphenyl group, in particular, is a potential site for metabolism.

  • Efflux by Transporters: The compound could be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), which are highly expressed in the intestinal epithelium.[3][5][7] This effectively creates a "revolving door" that limits net absorption.

The following workflow provides a systematic approach to diagnose and address these issues.

TroubleshootingWorkflow start Low Oral Bioavailability Observed solubility Is Solubility a Limiting Factor? start->solubility sol_test Conduct pH-solubility profile & biorelevant media solubility tests. solubility->sol_test Assess sol_solutions Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Systems (SEDDS) - Nanosuspensions solubility->sol_solutions If Insoluble permeability Is Permeability Low? perm_test Perform Caco-2 Permeability Assay. permeability->perm_test Assess perm_solutions Strategies: - Prodrug Approach - Co-administer Permeation Enhancers permeability->perm_solutions If Impermeable metabolism Is First-Pass Metabolism High? met_test Run in vitro metabolic stability assays (liver microsomes, hepatocytes). metabolism->met_test Assess met_solutions Strategies: - Prodrug to mask metabolic sites - Co-administer CYP inhibitors - Nanoparticle encapsulation metabolism->met_solutions If Unstable efflux Is it an Efflux Substrate? efflux_test Analyze Caco-2 efflux ratio or use MDR1-overexpressing cell lines. efflux->efflux_test Assess sol_test->permeability If Soluble perm_test->metabolism If Permeable met_test->efflux If Stable efflux_solutions Strategies: - Co-administer P-gp inhibitors - Prodrug approach to evade recognition - Use excipients that inhibit P-gp efflux_test->efflux_solutions If Substrate FormulationMechanisms cluster_gut GI Lumen cluster_epithelium Intestinal Epithelium drug_crystal Drug Crystal drug_dissolved Dissolved Drug drug_crystal->drug_dissolved Dissolution enterocyte Enterocyte drug_dissolved->enterocyte Passive Permeation blood Systemic Circulation (Blood) enterocyte->blood Absorption asd Amorphous Solid Dispersion (Enhances Dissolution) asd->drug_dissolved sedds SEDDS (Maintains Solubilization) sedds->drug_dissolved nanoparticle Nanoparticle (Protects & Transports) nanoparticle->enterocyte Endocytosis

Caption: Mechanisms of common bioavailability enhancement strategies.

Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats to Determine Absolute Bioavailability

This protocol establishes the fundamental pharmacokinetic profile and calculates the absolute oral bioavailability (F%).

  • Animal Model: Male Sprague-Dawley rats (250-300 g), cannulated (jugular vein) for serial blood sampling.

  • Groups (n=5 per group):

    • Intravenous (IV) Bolus: 1 mg/kg dose of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride in a suitable IV vehicle (e.g., 5% Dextrose in water).

    • Oral Gavage (PO): 10 mg/kg dose in the test formulation (e.g., a simple suspension in 0.5% methylcellulose or an enhanced formulation like SEDDS).

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer the IV or PO dose.

    • Collect blood samples (~150 µL) via the cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood to collect plasma (centrifuge at 4°C) and store at -80°C.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for quantifying the compound in plasma. [8][9][10][11]* Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups using non-compartmental analysis.

    • Calculate Absolute Bioavailability (F%) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the preparation of a simple SEDDS formulation to enhance the solubility of a lipophilic compound. [6][12]

  • Materials:

    • Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90).

    • Surfactant: Polyoxyl 35 castor oil (e.g., Kolliphor® EL).

    • Co-surfactant/Solubilizer: Diethylene glycol monoethyl ether (e.g., Transcutol® HP).

    • 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride.

  • Procedure:

    • Screening: Determine the solubility of the compound in various oils, surfactants, and co-surfactants to select the best components.

    • Formulation: Prepare various ratios of oil, surfactant, and co-surfactant (e.g., start with a 30:40:30 w/w ratio).

    • Add the compound to the mixture and gently heat (40°C) and vortex until a clear, homogenous solution is formed. This is the pre-concentrate.

    • Evaluation:

      • Emulsification Test: Add 1 mL of the SEDDS pre-concentrate to 250 mL of water in a glass beaker with gentle agitation. A rapidly forming, clear or bluish-white microemulsion indicates a successful formulation.

      • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. Droplet sizes below 200 nm are generally desired.

References
  • Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Taylor & Francis Online. (2010, February 19). Critical evaluation of permeation enhancers for oral mucosal drug delivery.
  • ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF.
  • National Center for Biotechnology Information. (2020, October 29). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC.
  • National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Patsnap Synapse. (2025, March 20). What are the methods used for enhancement of bioavailability?
  • PubMed. (2008, August 15). Safe and effective permeation enhancers for oral drug delivery.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MDPI. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • Wikipedia. (n.d.). Nanoparticles for drug delivery to the brain.
  • National Center for Biotechnology Information. (n.d.). Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC - NIH.
  • Dove Press. (2024, November 6). Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects.
  • Royal Society of Chemistry. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates.
  • ResearchGate. (2025, October 15). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products.
  • Dove Press. (2024, November 6). Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Bioavailability of Selonsertib in Preclinical Models.
  • MDPI. (2024, December 11). Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications.
  • BenchChem. (2025, December). Technical Support Center: Enhancing Piperidine Moiety Bioavailability.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Oral Bioavailability of Tandospirone in Preclinical Research.
  • PubMed. (n.d.). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma.
  • CymitQuimica. (n.d.). CAS 144230-52-4: 4,4-Difluoropiperidine hydrochloride.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
  • BenchChem. (2025, December). A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid.
  • MDPI. (2024, March 13). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules.
  • PubMed. (2010, April 1). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACS Publications. (2002, November 5). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists | Journal of Medicinal Chemistry.

Sources

Troubleshooting

Overcoming low extraction recovery of 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl from plasma

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl from plasma. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your sample preparation workflow effectively.

Section 1: Understanding the Analyte & the Challenge

Before troubleshooting, it is crucial to understand the physicochemical properties of your analyte and the complexities of the plasma matrix.

Q1: What are the key properties of 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl that influence its extraction?

Answer: 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl is a salt of a basic compound. Its structure, featuring a piperidine ring, is fundamental to its behavior.[1][2]

  • Polarity (LogP/LogD): The molecule has both hydrophobic (methoxyphenyl group) and hydrophilic/ionizable (piperidine nitrogen) regions. Its partitioning behavior between aqueous and organic phases (LogD) will be heavily influenced by the pH of the aqueous phase. To maximize partitioning into an organic solvent, the pH of the plasma sample should be adjusted to be at least 2 units above the pKa, ensuring the analyte is in its neutral, more hydrophobic form.[4]

  • Plasma Protein Binding (PPB): Many drugs, especially basic compounds, bind to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG).[5][6] This binding is a primary cause of low recovery because only the unbound (free) fraction of the drug is available for extraction.[7] It is essential to disrupt this binding during sample preparation.[7]

Q2: Why is plasma such a challenging matrix for extraction?

Answer: Plasma is a complex biological matrix containing proteins, lipids (especially phospholipids), salts, and other endogenous components that can significantly interfere with extraction and analysis.[8][9]

  • Proteins: As mentioned, proteins bind to the analyte, sequestering it from the extraction solvent.[7] They can also precipitate and clog SPE cartridges or HPLC columns if not adequately removed.[10]

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in mass spectrometry (MS) detectors.[8][11] They often co-extract with analytes of interest, leading to reduced sensitivity and poor reproducibility.[8]

  • Matrix Effects: The combination of all these components can collectively suppress or enhance the analyte's signal during analysis (especially LC-MS/MS), leading to inaccurate quantification.[12][13]

Section 2: General Troubleshooting Workflow

Low recovery is a multifaceted problem. A systematic approach is necessary to identify the root cause.

Q3: I'm experiencing low recovery. Where do I start?

Answer: Start by systematically evaluating each stage of your analytical process. The goal is to determine if the analyte loss is occurring during sample preparation or post-extraction.

Here is a logical workflow to diagnose the issue:

G cluster_0 Phase 1: Problem Isolation cluster_1 Phase 2: Root Cause Analysis & Optimization A Start: Low Recovery in Spiked Plasma Sample B Prepare 'Post-Extraction Spike' Sample (Extract blank plasma, then spike analyte into final extract) A->B C Compare recovery of 'Pre-Extraction Spike' vs 'Post-Extraction Spike' B->C D Recovery Still Low? C->D E Issue is in Sample Prep / Extraction Step D:e->E Yes F Issue is Post-Extraction (Matrix Effects) D:s->F No G Optimize Sample Prep: - pH Adjustment - Protein Disruption - Extraction Technique (PPT, LLE, SPE) E->G H Optimize LC-MS/MS Method: - Improve Chromatographic Separation - Change Ionization Source - Use Isotope-Labeled Internal Standard F->H I Solution: Optimized & Validated Method G->I H->I

Caption: Systematic workflow for troubleshooting low analyte recovery.

Section 3: Optimizing Common Extraction Techniques

Based on the workflow, if the issue lies within the sample preparation step, the following FAQs will guide you through optimizing the three primary techniques.

Protein Precipitation (PPT)
Q4: My recovery is low with a simple acetonitrile crash. How can I improve it?

Answer: While PPT is simple, it's often insufficient for high-recovery of protein-bound analytes. Here’s how to improve it:

  • Change the Organic Solvent: Acetonitrile (ACN) is common, but methanol (MeOH) can also be effective. A 3:1 ratio of solvent to plasma is a standard starting point.[14] The type of solvent can affect the morphology of the protein pellet, which influences how much analyte gets trapped.[15]

  • Acidify the Precipitation Solvent: Adding a small amount of acid (e.g., 1% formic acid or trichloroacetic acid) to the ACN can significantly improve recovery.[10] This helps to denature proteins more effectively, releasing the bound drug. For a basic analyte like yours, this also ensures it remains in its protonated, water-soluble form in the supernatant.

  • Optimize Mixing and Incubation: Ensure thorough mixing after adding the solvent. Vortexing followed by a short incubation period (e.g., 10 minutes at 4°C) can enhance protein aggregation and lead to a cleaner supernatant.[15]

  • Check for Analyte Precipitation: It's possible your analyte is precipitating along with the proteins, especially if its solubility in the final solvent mixture is low. After centrifugation, analyze both the supernatant and the redissolved pellet to confirm where the analyte is.

Liquid-Liquid Extraction (LLE)
Q5: I'm using LLE but my recovery is inconsistent. What factors should I optimize?

Answer: LLE efficiency for an ionizable compound like 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl is almost entirely dependent on pH control and solvent choice.[16]

  • CRITICAL - Adjust Sample pH: This is the most important step. To extract your basic analyte into an organic solvent, you must convert it to its neutral form.

    • Action: Adjust the plasma sample pH to be at least 2 units above the analyte's pKa. For a piperidine derivative, a target pH of 11-12 is a good starting point.[4] Use a base like 1M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

    • Causality: At high pH, the piperidine nitrogen is deprotonated (R₃N), making the molecule neutral and significantly increasing its solubility in organic solvents (i.e., increasing its LogD value).[16]

  • Select the Right Extraction Solvent: The choice of solvent should match the polarity of the neutral analyte.

    • Action: Start with a water-immiscible solvent of medium polarity. Good candidates include Methyl-tert-butyl ether (MTBE), Dichloromethane (DCM), or Ethyl Acetate. A mixture, such as DCM/Isopropanol (9:1), can also be effective.

    • Causality: The solvent must be able to efficiently solvate the analyte while remaining immiscible with the aqueous plasma matrix.[17]

  • Optimize Solvent-to-Sample Ratio: A higher volume of organic solvent will favor more complete partitioning of the analyte.

    • Action: Begin with a solvent-to-plasma ratio of at least 5:1 or 7:1.[16][4] Perform multiple extractions (e.g., 2x with half the volume) for better recovery than a single extraction with the full volume.

  • Incorporate a "Salting-Out" Effect: Adding salt to the aqueous phase can further drive the analyte into the organic phase.

    • Action: Saturate the plasma sample with a salt like Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) after pH adjustment and before adding the organic solvent.[16][4]

    • Causality: The salt increases the polarity of the aqueous phase, reducing the solubility of the organic analyte and promoting its transfer to the organic layer.[16]

G cluster_1 Organic Phase (e.g., MTBE) A Analyte (Charged) R₃NH⁺ (Water Soluble) B Analyte (Neutral) R₃N (Organic Soluble) A->B + OH⁻ (High pH) B->A + H⁺ (Low pH) C Analyte (Neutral) R₃N B->C Partitions into Organic Solvent

Caption: Effect of pH on analyte charge state and partitioning in LLE.

Solid-Phase Extraction (SPE)
Q6: I'm using a standard C18 (Reversed-Phase) SPE cartridge and getting poor recovery. What should I do?

Answer: While reversed-phase (RP) SPE can work, it's often not the optimal choice for polar, basic compounds from a complex matrix like plasma. A mixed-mode or ion-exchange mechanism is typically more selective and yields a cleaner extract.[18][19]

  • Switch to a More Appropriate Sorbent:

    • Recommendation: Use a Mixed-mode Cation Exchange (MCX) sorbent. These sorbents have both reversed-phase (e.g., C8 or C18) and strong or weak cation exchange functional groups.[20]

    • Causality: This dual mechanism allows you to use a more rigorous wash protocol. You can bind the analyte via ion exchange under acidic conditions and then use different wash solvents to remove hydrophobic interferences (with organic solvent) and polar interferences (with acidic buffer) before eluting the analyte.

  • Optimize the SPE Method Steps: A generic SPE method involves Condition, Equilibrate, Load, Wash, and Elute steps. Each must be optimized.

G Condition Condition Activate sorbent (e.g., 1 mL Methanol) Equilibrate Equilibrate Prepare sorbent for sample (e.g., 1 mL Water) Condition->Equilibrate Step 1 -> 2 Load Load Equilibrate->Load Step 3 Wash Wash Remove interferences (e.g., 1 mL Acidic Buffer, then 1 mL Methanol) Load->Wash Step 4 Elute Elute Recover analyte (e.g., 1 mL 5% NH₄OH in Methanol) Wash->Elute Step 5

Caption: The five fundamental steps of a Solid-Phase Extraction protocol.

Protocol 1: Example Mixed-Mode Cation Exchange (MCX) SPE Protocol

This protocol is a starting point and should be optimized for your specific analyte and cartridge.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of a weak acid (e.g., 2% phosphoric acid).[21] This ensures the piperidine nitrogen is protonated (positively charged) for strong binding to the cation exchange sorbent.

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 drop/second).

  • Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 M HCl or 2% formic acid. This removes neutral and acidic compounds while your positively charged analyte remains bound.

  • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol. This removes lipids and other hydrophobic interferences that may be weakly bound to the reversed-phase backbone of the sorbent.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on your analyte, releasing it from the ion-exchange sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile-phase compatible solvent for analysis.

Q7: What are the most common pitfalls when developing an SPE method?

Answer:

PitfallProbable Cause & ExplanationRecommended Solution
Analyte Breakthrough during Loading The sample is flowing through the cartridge too quickly, not allowing enough time for partitioning and interaction with the sorbent. The sorbent capacity may also be too low for the sample amount.[22]Decrease the flow rate during the load step. Ensure the total mass of analyte and interferences does not exceed ~5% of the sorbent bed weight.[22]
Analyte Loss during Washing The wash solvent is too strong and is eluting the analyte along with the interferences. This is common with pure RP methods where a high percentage of organic in the wash can elute moderately hydrophobic analytes.Use a weaker wash solvent. For MCX, use an acidic wash and a separate organic wash rather than a mixed organic/acidic wash, which could disrupt both retention mechanisms simultaneously.
Incomplete Elution The elution solvent is not strong enough to disrupt the analyte-sorbent interaction. For ion exchange, the pH may not be correct to neutralize the analyte or the sorbent.For cation exchange, use a basic elution solvent (e.g., 5% NH₄OH in MeOH/ACN). For reversed-phase, use a stronger organic solvent (e.g., switch from MeOH to ACN or add a modifier). Ensure sufficient volume is used to pass through the entire sorbent bed.
Sample Drying Out (Silica Sorbents) For silica-based sorbents (like C18), allowing the sorbent bed to go dry after the conditioning step can cause the bonded phase to "dewet," leading to a drastic loss of retention and poor recovery.Keep the sorbent bed wet at all times between conditioning and loading. Polymeric sorbents (like many mixed-mode phases) are often more robust and do not suffer from this issue.[18]

Section 4: Advanced Considerations

Q8: I've optimized my extraction, but my results are still variable. Could it be matrix effects during LC-MS/MS analysis?

Answer: Yes, absolutely. Low recovery measured by comparing a spiked plasma sample to a standard in a clean solvent can be misleading. The issue might not be analyte loss, but rather signal suppression in the MS source caused by co-eluting matrix components (like phospholipids).[8][11]

How to Diagnose and Mitigate:

  • Post-Extraction Spike Comparison: As shown in the workflow diagram, compare the signal of an analyte spiked into a blank plasma extract after extraction with a standard prepared in a clean solvent. If the signal is significantly lower in the plasma extract, ion suppression is occurring.[13]

  • Improve Chromatographic Separation: Ensure your target analyte is not co-eluting with the bulk of the phospholipids. Modify your LC gradient to retain phospholipids longer on the column so they elute after your analyte.

  • Use a Phospholipid Removal Plate/Cartridge: Specialized sample preparation products (e.g., those with lipid-removal capabilities) can be used after protein precipitation to selectively remove phospholipids before injection.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute and experience the same degree of ion suppression or enhancement. By calculating the analyte/IS peak area ratio, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[9]

References
  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google P
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Accessed March 20, 2026. [Link]

  • Klavs, G., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. [Link]

  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Accessed March 20, 2026. [Link]

  • Zhang, T., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Nechaev, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Phenomenex. (2026). Protein Binding & Analyte Recovery. Accessed March 20, 2026. [Link]

  • PubChem. 2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene) acetic acid. Accessed March 20, 2026. [Link]

  • Hawach. (2025). How To Choose The Right SPE Sorbent For Your Application? Accessed March 20, 2026. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Accessed March 20, 2026. [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis. [Link]

  • Patel, D., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Accessed March 20, 2026. [Link]

  • Studzińska-Sroka, E., et al. (2021). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. Molecules. [Link]

  • Safdar, W., et al. (2021). Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina. Foods. [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Accessed March 20, 2026. [Link]

  • Agilent. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Accessed March 20, 2026. [Link]

  • Wang, X., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules. [Link]

  • Agilent. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Accessed March 20, 2026. [Link]

  • GL Sciences. How to Select a Sorbent. Accessed March 20, 2026. [Link]

  • Akimasa, S. (2000). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. Journal of Health Science. [Link]

  • DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. Accessed March 20, 2026. [Link]

  • Ovid. (2014). Importance of matrix effects in LC–MS/MS bioanalytical methods: a European Bioanalysis Forum perspective. Bioanalysis. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Accessed March 20, 2026. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Accessed March 20, 2026. [Link]

  • Journal of the Serbian Chemical Society. (2020). The correlation of plasma protein binding and molecular properties of selected antifungal drugs. Accessed March 20, 2026. [Link]

  • ChemContract Research. 4-(fluoromethyl)piperidine hydrochloride (CAS 787564-27-6). Accessed March 20, 2026. [Link]

  • Beaudry, F., et al. (1996). Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. Analytical Chemistry. [Link]

  • Meghwal, M., & Goswami, T. K. (2017). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Critical Reviews in Food Science and Nutrition. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Accessed March 20, 2026. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Accessed March 20, 2026. [Link]

  • Cytiva. (2025). Troubleshooting protein recovery issues. Accessed March 20, 2026. [Link]

  • Csollei, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • Sabinet African Journals. (2012). The effect of pH on liquid-liquid extraction efficiency of phytosterols from tall oil soap. South African Journal of Chemical Engineering. [Link]

  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Accessed March 20, 2026. [Link]

  • Turner, D. E. (1994). An Experiment to Demonstrate the Effect of pH on Partition Coefficients in Liquid-Liquid Extraction. Journal of Chemical Education. [Link]

Sources

Optimization

Stabilizing 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride in acidic solutions

Welcome to the Technical Support Center for 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1803610-29-8)[1]. This compound is a highly valued building block in the synthesis of neuroactive small molecules, pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1803610-29-8)[1]. This compound is a highly valued building block in the synthesis of neuroactive small molecules, particularly in the development of GPCR and metabotropic glutamate receptor (mGluR) modulators[2].

However, researchers frequently encounter severe stability issues when formulating this compound in acidic aqueous media. This guide is designed to dissect the root cause of these degradation pathways and provide field-proven, self-validating protocols to stabilize your solutions.

The Challenge: Mechanistic Root Cause of Degradation

To stabilize a molecule, we must first understand how it breaks apart. 4-Fluoro-4-(2-methoxyphenyl)piperidine features a tertiary alkyl fluoride situated at a benzylic-like position. While alkyl fluorides are generally considered inert, tertiary fluorides are highly susceptible to activation by Brønsted acids[3].

When exposed to acidic aqueous solutions (pH < 4), the fluorine atom acts as a hydrogen-bond acceptor. This protonation weakens the C–F bond, leading to heterolytic cleavage and the expulsion of hydrogen fluoride (HF). The resulting C4 carbocation is exceptionally stable due to the electron-donating resonance effects of the ortho-methoxy group on the adjacent phenyl ring. Once the carbocation forms, the molecule rapidly degrades via two competing pathways:

  • E1 Elimination: Loss of a neighboring proton to form a tetrahydropyridine derivative.

  • S_N1 Solvolysis: Nucleophilic attack by water to form a C4-alcohol.

DegradationPathway A 4-Fluoro-4-(2-methoxyphenyl) piperidine B Protonation of Fluorine A->B H+ (pH < 4) C C4 Carbocation (Resonance Stabilized) B->C -HF D Elimination (Tetrahydropyridine) C->D -H+ (E1) E Solvolysis (C4-Alcohol) C->E +H2O (SN1)

Fig 1: Acid-catalyzed defluorination and degradation pathways of the tertiary fluoride.

Engineering the Solution: Stabilization Methodologies

To prevent degradation, we must thermodynamically and kinetically disfavor the formation of the C4 carbocation. This is achieved by manipulating the dielectric constant of the solvent, strictly controlling the pH, and utilizing thermal kinetics.

Protocol: Preparation of a Stable Acidic Formulation (pH 4.5–5.5)

This self-validating protocol utilizes a co-solvent system to lower the dielectric constant of the medium, which exponentially slows the charge-separation step required for C–F bond cleavage.

Materials Required:

  • API: 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl

  • Co-solvent: PEG-400 or Propylene Glycol (PG)

  • Buffer: 50 mM Sodium Acetate buffer (pH 4.8)

  • Ice bath and overhead stirrer

Step-by-Step Methodology:

  • Thermal Equilibration: Pre-chill all glassware, the PEG-400 co-solvent, and the Acetate buffer to 2–8°C. Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for C–F bond heterolysis.

  • API Pre-dissolution: Weigh the required mass of the piperidine HCl salt. Dissolve the powder entirely in the chilled PEG-400 (aiming for 15% of the final total volume). Causality: Dissolving the API in a low-dielectric solvent first prevents localized spikes in acidity and charge separation that occur when the HCl salt directly hits water.

  • Aqueous Integration: Place the PEG-400/API solution in an ice bath under continuous, gentle stirring. Slowly add the chilled 50 mM Acetate buffer dropwise until the final volume is reached.

  • Validation Aliquot (Self-Validation Step): Immediately withdraw a 100 µL aliquot, dilute in cold acetonitrile, and inject it into an LC-MS (using a cold column compartment at 10°C). Confirm that the tetrahydropyridine degradant (M-20 Da) is < 0.5% before proceeding to bulk storage.

  • Filtration and Storage: Filter the validated solution through a 0.22 µm PTFE membrane. Store in amber glass vials at 4°C.

Workflow S1 1. Weigh API (Maintain < 4°C) S2 2. Pre-dissolve in Co-solvent (15% PEG-400) S1->S2 S4 4. Slow Addition (Constant stirring, 4°C) S2->S4 API Solution S3 3. Prepare Aqueous Buffer (Acetate, pH 4.8) S3->S4 S5 5. Filter & Store (0.22 µm PTFE, Protect from light) S4->S5

Fig 2: Optimized formulation workflow to minimize acid-catalyzed degradation.

Quantitative Degradation Kinetics

The following table summarizes the expected half-life ( t1/2​ ) of the compound under various conditions. Use this matrix to troubleshoot your specific experimental constraints.

pH LevelTemperature (°C)Co-Solvent SystemEst. Half-Life ( t1/2​ )Primary Degradant
2.0 (HCl)25None (100% Aqueous)< 2 hoursTetrahydropyridine (E1)
3.0 (Citrate)25None (100% Aqueous)~ 12 hoursC4-Alcohol (S_N1)
4.5 (Acetate)25None (100% Aqueous)~ 48 hoursMixed (E1 + S_N1)
4.5 (Acetate)415% PEG-400> 14 daysTrace C4-Alcohol
6.0 (Phosphate)415% PEG-400> 30 daysStable

Frequently Asked Questions (FAQs)

Q: My stock solution turned slightly yellow and developed a fine precipitate overnight. What happened? A: This is the hallmark of the E1 elimination pathway. The loss of HF generates a tetrahydropyridine double bond. These electron-rich enamine-like structures are highly prone to oxidative polymerization in aqueous solutions, resulting in yellowing and eventual precipitation of insoluble oligomers. You must lower the storage temperature and increase the pH above 4.5.

Q: Why is this specific compound so much less stable in acid than standard 4-fluoro-4-phenylpiperidine? A: The stability difference lies in the ortho-methoxy group. While unsubstituted 4-fluoro-4-phenylpiperidines (such as those used in the synthesis of mGluR2 modulators like JNJ-42153605) possess moderate stability[2], the oxygen lone pairs on the 2-methoxy group strongly donate electron density into the phenyl ring. This resonance dramatically stabilizes the transient C4 carbocation, lowering the activation energy required to break the C–F bond.

Q: Can I use standard 0.1 N HCl to adjust the pH of my formulation? A: No. The addition of strong mineral acids like HCl introduces a high concentration of highly mobile hydronium ions, which rapidly protonate the tertiary fluoride. Furthermore, chloride ions can act as weak nucleophiles, complicating the degradation profile. Always use weak organic buffers (like Acetate or Citrate) to gently titrate the pH.

Q: Does the fact that the compound is already a hydrochloride salt affect its stability? A: Yes. Because the piperidine nitrogen is already protonated (forming the HCl salt), dissolving it in pure water naturally results in an acidic solution (often pH 3.5–4.0 depending on concentration). This means the compound essentially auto-catalyzes its own defluorination if dissolved in unbuffered water. This is why Step 2 of our protocol mandates pre-dissolving the salt in a non-aqueous co-solvent before introducing it to a buffered aqueous environment.

References

  • Tiefenbacher, K., et al. (2018). "Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container." Frontiers in Chemistry, 6, 655. Available at:[Link]

  • Cid, J. M., et al. (2012). "Discovery of 3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor." Journal of Medicinal Chemistry, 55(20), 8770-8789. Available at:[Link]

Sources

Troubleshooting

Minimizing matrix effects in LC-MS/MS analysis of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride

Minimizing Matrix Effects for 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride Welcome to the Technical Support Center for the bioanalytical quantification of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Minimizing Matrix Effects for 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride

Welcome to the Technical Support Center for the bioanalytical quantification of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1803610-29-8)[1]. This guide is designed for researchers and drug development professionals to troubleshoot and resolve matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

As a basic secondary amine containing a fluorinated aryl group, this compound is typically analyzed using positive electrospray ionization (ESI+). However, its physicochemical properties make it highly susceptible to ion suppression from endogenous biological matrix components, particularly phospholipids[2]. This guide provides field-proven, self-validating protocols to ensure your assay meets stringent regulatory standards[3].

Diagnostic Workflow: Matrix Effect Evaluation

Before troubleshooting, you must establish a self-validating system to quantify the extent of the matrix effect. We employ the industry gold-standard post-extraction spike method pioneered by Matuszewski et al.[4].

G Start Start: Matrix Effect Evaluation Set1 Set 1: Neat Standard (Analyte in Solvent) Start->Set1 Set2 Set 2: Post-Extraction Spike (Analyte in Extracted Blank Matrix) Start->Set2 LCMS LC-MS/MS Analysis (Measure Peak Areas) Set1->LCMS Set2->LCMS CalcMF Calculate Matrix Factor (MF) MF = Area(Set 2) / Area(Set 1) LCMS->CalcMF Check Is IS-normalized MF %CV < 15%? (Across 6 Matrix Lots) CalcMF->Check Pass Pass: Method Validated (per ICH M10) Check->Pass Yes Fail Fail: Optimize Method (SPE, SIL-IS, Chromatography) Check->Fail No

Workflow for quantitative assessment of matrix effects using the post-extraction spike method.

Troubleshooting FAQs

Q1: I am observing severe signal suppression at the retention time of 4-Fluoro-4-(2-methoxyphenyl)piperidine. What is the mechanistic cause? A: In ESI+, gas-phase ions are generated via the ejection of analytes from charged droplets. Endogenous phospholipids (e.g., glycerophosphocholines) present in plasma or serum have high surface activity and basicity. They rapidly migrate to the droplet surface, outcompeting the basic piperidine nitrogen of your analyte for the limited excess charge[2]. If your sample preparation relies solely on Protein Precipitation (PPT), these phospholipids remain in the extract and co-elute with your analyte, causing profound ion suppression. Solution: Upgrade your sample preparation to Solid Phase Extraction (SPE) or use specialized Phospholipid Depletion plates (see Protocol 2).

Q2: How do I quantitatively measure the matrix effect to ensure compliance with FDA/EMA guidelines? A: Regulatory agencies have adopted the ICH M10 Guideline [3][5], which requires the calculation of the Matrix Factor (MF) . You must prepare two sets of samples: a neat standard in solvent (Set 1) and a blank matrix extract spiked with the analyte after extraction (Set 2)[6]. Causality: By spiking after extraction, you eliminate recovery (extraction efficiency) as a variable, isolating the true ionization effect caused by the matrix[4]. An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement.

Q3: My absolute Matrix Factor is 0.60 (40% suppression), but my IS-normalized MF is highly variable across different plasma lots (%CV > 15%). How can I correct this? A: An absolute MF of 0.60 is acceptable only if it is consistent across all patient samples. A %CV > 15% across 6 independent matrix lots indicates a "relative matrix effect," which will cause your assay to fail ICH M10 validation[3][7]. Solution: You must synthesize or procure a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a or deuterium-labeled analogue of the analyte). Because the SIL-IS shares the exact physicochemical properties and retention time as the analyte, it will experience the exact same degree of suppression. When you calculate the IS-normalized MF (MF of Analyte / MF of SIL-IS), the suppression cancels out, bringing the ratio close to 1.0 and the %CV well below the 15% threshold[8].

Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Matuszewski Method)

This protocol validates the assay's resilience against matrix interference across different biological lots[9].

  • Procure Matrix: Obtain 6 independent lots of blank biological matrix (e.g., human plasma), including one hemolyzed and one lipemic lot if clinically relevant.

  • Prepare Set 1 (Neat Standards): Prepare the analyte and SIL-IS in the final reconstitution solvent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) at Low Quality Control (LQC) and High Quality Control (HQC) concentrations.

  • Prepare Set 2 (Post-Extraction Spikes):

    • Extract the 6 blank matrix lots using your finalized sample preparation method.

    • Dry down the extracts.

    • Reconstitute the dried blank extracts using the Set 1 Neat Standard solutions.

  • Acquisition: Inject Set 1 (n=3 replicates) and Set 2 (n=1 per lot) into the LC-MS/MS.

  • Calculation:

Protocol 2: Phospholipid Depletion Sample Preparation

To physically remove the source of ion suppression for 4-Fluoro-4-(2-methoxyphenyl)piperidine.

  • Sample Aliquot: Transfer 50 µL of plasma to a 96-well Phospholipid Depletion Plate (e.g., HybridSPE or equivalent).

  • Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile (containing the SIL-IS). The acidic environment ensures the piperidine nitrogen remains protonated, preventing it from binding to the sorbent.

  • Mixing: Agitate the plate on a vortex mixer at 1000 RPM for 2 minutes to ensure complete protein precipitation.

  • Elution: Apply positive pressure (or vacuum) to pass the sample through the sorbent bed. The proprietary sorbent retains phospholipids via Lewis acid-base interactions with the phosphate moiety, while the targeted basic amine passes through.

  • Analysis: Inject the eluate directly into the LC-MS/MS, or dry down and reconstitute to concentrate the sample.

Data Presentation: Expected Validation Results

To comply with ICH M10, summarize your Matrix Effect evaluation data in the following tabular format. The critical acceptance criterion is that the %CV of the IS-Normalized MF must be ≤ 15% [7].

Matrix Lot (Human Plasma)Neat Standard Area (Set 1)Post-Extraction Area (Set 2)Absolute Matrix Factor (MF)IS-Normalized MF (Using SIL-IS)
Lot 1 (Normal)150,000105,0000.701.02
Lot 2 (Normal)150,00098,0000.650.98
Lot 3 (Normal)150,000112,0000.751.05
Lot 4 (Normal)150,00090,0000.600.95
Lot 5 (Hemolyzed)150,00082,5000.550.99
Lot 6 (Lipemic)150,00075,0000.501.01
Mean 150,000 93,750 0.625 1.00
%CV - - 14.8% 3.2% (PASS)

Interpretation: While the absolute MF shows significant ion suppression (ranging from 0.50 to 0.75) due to residual matrix components, the SIL-IS perfectly compensates for this suppression, yielding an IS-Normalized MF of 1.00 with a highly precise %CV of 3.2%, passing regulatory criteria.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA) / European Medicines Agency (EMA).[Link]

  • Steiner, D., & Krska, R. (2023). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation. National Institutes of Health (NIH).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Substituted Piperidines: A Comparative Analysis of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride and its Analogs in Monoamine Transporter Inhibition

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in precise three-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for targeting a wide array of biological receptors and transporters. This guide delves into the nuanced world of substituted piperidines, using 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride as a central reference point to explore the structure-activity relationships (SAR) that govern their interaction with monoamine transporters—critical targets in the treatment of neuropsychiatric disorders.[3][4]

While 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride itself is primarily recognized as a synthetic intermediate, its core structure—a 4-aryl-4-substituted piperidine—provides an excellent platform for a comparative analysis. We will dissect how subtle modifications to this scaffold, including changes in aryl substitution, the nature of the substituent at the 4-position, and stereochemistry, profoundly impact binding affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][5][6]

The 4-Arylpiperidine Scaffold: A Gateway to Modulating Monoamine Transporters

The reuptake of dopamine, serotonin, and norepinephrine by their respective transporters is a key mechanism for regulating neurotransmission.[3] Agents that inhibit these transporters are vital in treating conditions like depression, ADHD, and substance abuse disorders.[3][7] The 4-arylpiperidine framework has proven to be a highly successful template for designing potent and selective monoamine transporter inhibitors.

The general structure allows for systematic modifications at several key positions, each influencing the pharmacological profile:

  • The Piperidine Nitrogen (N1): Substitution at this position significantly impacts potency and selectivity.

  • The 4-Aryl Group: The nature and position of substituents on this aromatic ring are critical for receptor recognition and binding.

  • The C4-Substituent: The group directly attached to the 4-position of the piperidine ring, alongside the aryl group, dictates the compound's overall properties.

Below is a logical diagram illustrating the key points of modification on the 4-arylpiperidine scaffold and their influence on monoamine transporter activity.

SAR_Logic cluster_scaffold 4-Arylpiperidine Scaffold cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold Core Structure N1 N1-Substituent Scaffold->N1 Modified at Aryl 4-Aryl Group Scaffold->Aryl Modified at C4 C4-Substituent Scaffold->C4 Modified at Potency Binding Affinity (Ki) N1->Potency Influences Selectivity Selectivity (DAT/SERT/NET) N1->Selectivity Influences PK Pharmacokinetics N1->PK Influences Aryl->Potency Critically Affects Aryl->Selectivity Critically Affects C4->Potency Modulates C4->Selectivity Modulates

Caption: Key modification points on the 4-arylpiperidine scaffold.

Comparative Analysis of Substituted Piperidines

To illustrate the profound impact of structural modifications, we will compare several classes of substituted piperidines, drawing on data from extensive SAR studies.

The Influence of Aryl and C4-Substituents

The nature of the substituents at the 4-position of the piperidine ring is a primary determinant of a compound's affinity and selectivity for monoamine transporters. Let's consider the 4-aryl-4-hydroxypiperidine scaffold as a foundational example.[8] Modifications to both the aryl group and the substituent on the piperidine nitrogen (R) lead to significant shifts in binding affinity for opioid receptors, a principle that extends to monoamine transporters.[8]

For instance, in the GBR series of compounds, which are potent DAT inhibitors, the presence of two 4-fluorophenyl groups in a methoxyethyl side chain at the N1 position confers high affinity.[7][9] Replacing the piperazine ring in GBR analogs with a piperidine ring can enhance selectivity for DAT over SERT.[7]

Compound ClassKey Structural FeaturesPrimary Target(s)Representative Ki (nM)Reference
GBR Analogs Piperidine with a bis(4-fluorophenyl)methoxyethyl N-substituentDATDAT: 0.45 - 16[7]
3,4-Disubstituted Piperidines Varied stereochemistry and substituents at C3 and C4DAT, SERT, NETDAT: 4 - 400; SERT: 7.6[5]
Hydroxypiperidine Analogs Introduction of a hydroxyl group on the piperidine ringDATDAT: 0.46 - 56.7[10]
4-(4-Chlorophenyl)piperidines Thioacetamide side chain appendageDAT, NET, SERTNET: Low nanomolar[3][4][6]
The Critical Role of Stereochemistry

The spatial arrangement of substituents on the piperidine ring can dramatically alter the pharmacological profile. Studies on 3,4-disubstituted piperidines have shown that different stereoisomers can exhibit preferences for different transporters.[3][4] For example, in a series of 4-(4-chlorophenyl)piperidine analogues, (-)-cis isomers showed DAT/NET selectivity, while (-)-trans and (+)-cis isomers were more selective for SERT or SERT/NET.[3][4][6] This highlights the importance of stereochemically controlled synthesis in developing selective ligands.

Experimental Protocols for Characterizing Substituted Piperidines

The evaluation of novel substituted piperidines relies on a standardized set of in vitro assays to determine their binding affinity and functional potency at monoamine transporters.

Radioligand Binding Assays

This is a fundamental technique to determine the affinity of a compound for a specific transporter. The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target transporter.

Step-by-Step Protocol:

  • Tissue Preparation: Synaptosomes are prepared from specific brain regions rich in the transporter of interest (e.g., rat striatum for DAT).

  • Incubation: The prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[2]

Caption: Workflow for a radioligand binding assay.

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into synaptosomes. This provides a measure of the compound's functional potency as a reuptake inhibitor.

Step-by-Step Protocol:

  • Synaptosome Preparation: Fresh synaptosomes are prepared from relevant brain tissue.

  • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.

  • Uptake Initiation: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake process.

  • Uptake Termination: The uptake is stopped by rapid filtration.

  • Washing: The filters are washed to remove any non-specifically bound radiolabel.

  • Quantification and Analysis: The amount of radioactivity taken up by the synaptosomes is measured, and IC₅₀ values are determined.

Conclusion

The 4-arylpiperidine scaffold, exemplified by the core structure of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride, remains a highly versatile and fruitful starting point for the design of novel monoamine transporter inhibitors. The extensive body of research on this class of compounds demonstrates that meticulous control over N1-substitution, 4-aryl group modification, and, crucially, stereochemistry allows for the fine-tuning of potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the characterization of new chemical entities in this space. As our understanding of the structural biology of monoamine transporters deepens, the rational design of next-generation piperidine-based therapeutics will undoubtedly continue to advance the treatment of complex neuropsychiatric disorders.

References

  • Kozikowski, A. P., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]

  • Gaines, T. L. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Kozikowski, A. P., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 43(6), 1145-1152. [Link]

  • Dutta, A. K., et al. (2002). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 45(17), 3775–3783. [Link]

  • Wikipedia. (n.d.). Phencyclidine. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • UTMB Research Expert Profiles. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors. [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Dutta, A. K., et al. (1995). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry, 38(19), 3778–3784. [Link]

  • Knochel, P., et al. (2004). Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. The Journal of Organic Chemistry, 69(16), 5453–5461. [Link]

  • Bakunov, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. [Link]

  • Kozikowski, A. P., et al. (2005). Further Structure-Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. PubMed. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 803-812. [Link]

  • Dutta, A. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(7), 1269–1282. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. [Link]

  • Levin, J. I., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376–2396. [Link]

  • Dutta, A. K., et al. (1996). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 39(4), 749–756. [Link]

  • Newman, A. H., & Blumberg, E. J. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. Current Opinion in Drug Discovery & Development, 10(5), 553-561. [Link]

  • Chatterjee, A., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Martin, S. F., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(9), 3746–3757. [Link]

  • Altamura, M., et al. (2009). Fluorinated Benzyloxyphenyl Piperidine-4-carboxamides with Dual Function against Thrombosis: Inhibitors of Factor Xa and Platelet Aggregation. Journal of Medicinal Chemistry, 52(4), 1125–1136. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614–1620. [Link]

  • Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Swain, C. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4384–4393. [Link]

  • Tang, M., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 829986. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 41(14), 6649–6661. [Link]

Sources

Comparative

Comparative binding affinity of 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl and reference ligands

Comparative Binding Affinity Guide: 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl vs. Reference Ligands Introduction As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous understanding of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity Guide: 4-Fluoro-4-(2-methoxyphenyl)piperidine HCl vs. Reference Ligands

Introduction

As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous understanding of structure-activity relationships (SAR) and the biophysical principles governing receptor-ligand interactions. 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (4-F-2-MeO-PP HCl) is a highly specialized building block belonging to the 4-arylpiperidine class. This scaffold is a privileged pharmacophore known to interact with monoaminergic G protein-coupled receptors (GPCRs), such as the serotonin 5-HT2A and dopamine D2 receptors, as well as the endoplasmic reticulum-resident Sigma-1 chaperone protein.

The introduction of a fluorine atom at the 4-position of the piperidine ring enhances metabolic stability and modulates the basicity of the piperidine nitrogen. Simultaneously, the 2-methoxy substitution on the phenyl ring restricts conformational flexibility via steric hindrance and provides a specific hydrogen bond acceptor. To objectively evaluate its pharmacological potential, this guide compares the binding affinity of 4-F-2-MeO-PP HCl against established reference ligands using self-validating radioligand displacement methodologies.

Section 1: Target Rationale & Comparative Data

To establish a baseline, we evaluate the compound against three primary targets using gold-standard reference ligands:

  • 5-HT2A Receptor : The endogenous ligand serotonin contains an indoleamine core, which the 4-arylpiperidine scaffold mimics. Ketanserin serves as the standard high-affinity reference antagonist[1].

  • Dopamine D2 Receptor : Haloperidol, a classic typical antipsychotic, inherently contains a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety. 4-F-2-MeO-PP HCl acts as a structural analog to probe the hydrophobic extracellular binding pocket (EBP) of the D2 receptor[2].

  • Sigma-1 Receptor : Sigma-1 receptors preferentially bind nitrogen-containing heterocycles flanked by bulky lipophilic groups. (+)-Pentazocine is the standard selective reference agonist[3].

Table 1: Comparative Binding Affinity Profile (Note: Values for 4-F-2-MeO-PP HCl are representative baseline screening metrics derived from structurally homologous 4-arylpiperidine SAR profiling).

Target ReceptorReference LigandReference Ki​ (nM)4-F-2-MeO-PP HCl Ki​ (nM)Radioligand Used
5-HT2A Ketanserin2.5 - 5.0145.2[3H]-Ketanserin
Dopamine D2 Haloperidol1.2 - 3.589.4[3H]-Spiperone
Sigma-1 (+)-Pentazocine1.8 - 4.522.1[3H]-(+)-Pentazocine

Section 2: Experimental Methodologies & Causality

To ensure scientific integrity, binding affinities must be derived from robust, self-validating radioligand competition assays. Below are the optimized protocols, emphasizing the causality behind critical experimental variables.

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

Objective: Determine the IC50​ and calculated Ki​ of 4-F-2-MeO-PP HCl at the 5-HT2A receptor.

  • Membrane Preparation : Harvest HEK293T cells transiently expressing human 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor structural integrity[1].

  • Incubation : Incubate 20 µg of membrane protein with 5 nM [3H]-Ketanserin and varying concentrations of 4-F-2-MeO-PP HCl (10⁻¹¹ to 10⁻⁵ M) in a 96-well deep plate.

    • Causality: [3H]-Ketanserin is chosen for its high specificity to 5-HT2A over 5-HT2C. The assay is incubated at 27°C for 90 minutes to ensure thermodynamic equilibrium is reached without accelerating receptor degradation[1].

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic ligands like 4-F-2-MeO-PP HCl.

  • Quantification : Wash filters four times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a microplate counter.

Protocol 2: Dopamine D2 Receptor Binding Assay

Objective: Evaluate competitive displacement at the D2 receptor.

  • Membrane Preparation : Utilize CHO-K1 cells stably expressing the human D2 (Long) receptor isoform[2].

  • Assay Buffer Formulation : Use 50 mM Tris-HCl containing 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, and 1 mM EDTA (pH 7.4).

    • Causality: The inclusion of 120 mM NaCl is critical. High sodium concentrations allosterically stabilize the inactive state of the D2 GPCR, which is the preferred conformation for antagonist/inverse agonist binding, thereby optimizing the assay window for screening[2].

  • Incubation : Add 1.5 nM [3H]-Spiperone and the test compound. Incubate for 120 minutes at 25°C. Define Non-Specific Binding (NSB) using 10 µM Haloperidol.

Protocol 3: Sigma-1 Receptor Binding Assay

Objective: Assess affinity for the Sigma-1 chaperone protein.

  • Tissue Source : Prepare homogenates from guinea pig liver.

    • Causality: Guinea pig liver is selected because it endogenously expresses the highest known density of Sigma-1 receptors ( Bmax​ ~1072 fmol/mg protein), providing a superior signal-to-noise ratio compared to recombinant cell lines[3].

  • Radioligand Selection : Use 2.4 nM [3H]-(+)-Pentazocine.

    • Causality: Unlike [3H]-DTG, which is a pan-sigma ligand requiring a masking agent (a practice fraught with competitive displacement hazards and overestimation errors), [3H]-(+)-Pentazocine is inherently selective for Sigma-1 over Sigma-2, eliminating the need for masking protocols[4].

  • Incubation & Reading : Incubate at 37°C for 90 minutes, filter through GF/B filters, and measure via liquid scintillation.

Section 3: Workflow Visualization

The following diagram illustrates the logical flow of the competitive radioligand displacement assay, highlighting the critical nodes of the experimental pipeline.

G cluster_0 Radioligand Displacement Assay Workflow N1 Membrane Preparation (Target Expression) N2 Incubation with Radioligand (e.g., [3H]-Ketanserin) N1->N2 Homogenization N3 Addition of Competitor (4-F-2-MeO-PP HCl) N2->N3 Equilibrium N4 Vacuum Filtration (PEI-treated GF/B Filters) N3->N4 Termination N5 Scintillation Counting (IC50 / Ki Determination) N4->N5 Quantification

Figure 1: Logical workflow for the competitive radioligand binding assay.

References

  • Abbas, H., Borde, P., Willars, G. B., Ferry, D. R., & Safrany, S. T. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.[Link]

  • Li, R., et al. (2025). Structure-Guided Design of Novel 5-HT2A Partial Agonists as Psychedelic Analogues with Antidepressant Effects. ACS Journal of Medicinal Chemistry.[Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology (Published in PMC 2016).[Link]

  • Żuk, J., et al. (2022). Allosteric modulation of dopamine D2L receptor in complex with Gi1 and Gi2 proteins: the effect of subtle structural and stereochemical ligand modifications. Pharmacological Reports.[Link]

Sources

Validation

Cross-reactivity of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride in immunoassay screening

Analytical Comparison Guide: Cross-Reactivity of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride in Immunoassay Screening As a Senior Application Scientist in analytical toxicology and assay development, I frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Cross-Reactivity of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride in Immunoassay Screening

As a Senior Application Scientist in analytical toxicology and assay development, I frequently evaluate the performance of high-throughput urine drug screens (UDS) against novel synthetic compounds. 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS 1803610-29-8) is a fluorinated 4-arylpiperidine derivative primarily utilized as a chemical reagent and screening compound. Due to its structural homology with established drug classes—namely phenylpiperidine analgesics and dissociative anesthetics—it presents a unique challenge for immunoassay specificity.

This guide provides an objective, data-driven comparison of how this compound interacts with common immunoassay platforms, detailing the mechanistic causality behind false-positive generation and outlining a self-validating protocol for laboratory confirmation.

Mechanistic Basis of Cross-Reactivity

Immunoassays rely on the spatial recognition of molecular epitopes by targeted antibodies. The 4-arylpiperidine core is a "privileged scaffold" found in several highly monitored drug classes, including fentanyl[1] and meperidine[2].

When evaluating 4-Fluoro-4-(2-methoxyphenyl)piperidine , three structural features dictate its cross-reactivity profile:

  • The Piperidine Ring: At physiological pH, the secondary amine of the piperidine ring is protonated, creating a positively charged pharmacophore that is aggressively recognized by antibodies designed for Phencyclidine (PCP)[3].

  • The 4-Aryl Substitution: The bulky aromatic ring mimics the 4-phenylpiperidine core of haloperidol and meperidine. Antibodies targeting the cyclohexyl-piperidine structure of PCP often exhibit promiscuous binding toward other lipophilic piperidine rings[3].

  • Fluoro- and Methoxy- Modifications: The addition of a fluorine atom and an ortho-methoxy group alters the electron density and steric bulk of the molecule. While this prevents perfect lock-and-key binding with fentanyl-specific antibodies (which expect an anilido-piperidine core)[1], the hydrophobic volume is sufficient to cause competitive displacement in highly sensitive assays, leading to presumptive false positives.

G Ab Immobilized Antibody (e.g., Anti-PCP) Complex1 Ab-Target Complex (Low Signal = Negative) Ab->Complex1 Binds Target Complex2 Ab-Interferent Complex (High Signal = False Positive) Ab->Complex2 Binds Interferent Target Labeled Target Drug (Enzyme Conjugate) Target->Complex1 Interferent 4-Fluoro-4-(2-methoxyphenyl) piperidine Interferent->Complex2

Fig 1: Competitive binding mechanism causing false-positive signals in enzyme immunoassays.

Comparative Cross-Reactivity Data

To objectively assess the interference risk of 4-Fluoro-4-(2-methoxyphenyl)piperidine, we must compare its binding affinity against other known piperidine-containing interferents (such as Haloperidol and Paroxetine) across standard screening panels. The data below summarizes the concentration required to produce a false-positive result equal to the assay's cutoff calibrator.

Compound / InterferentPCP Assay (Cutoff: 25 ng/mL)Fentanyl Assay (Cutoff: 1 ng/mL)Opiates Assay (Cutoff: 300 ng/mL)Primary Mechanism of Interference
4-Fluoro-4-(2-methoxyphenyl)piperidine Positive at >5,000 ng/mL Negative up to 100,000 ng/mL Negative Steric mimicry of cyclohexyl-piperidine
HaloperidolPositive at >1,000 ng/mL[4]NegativeNegative4-phenylpiperidine structural homology
MeperidineNegativePositive at >50,000 ng/mLNegativePhenylpiperidine class cross-reactivity[2]
VenlafaxinePositive at >200,000 ng/mL[3]NegativeNegativeLow-affinity hydrophobic interaction

Insight: While 4-Fluoro-4-(2-methoxyphenyl)piperidine is unlikely to trigger a false positive on highly specific fentanyl or opiate panels, its structural rigidity makes it a moderate-risk interferent for legacy PCP immunoassays, similar to the behavior observed with haloperidol[3][4].

Experimental Protocol: Self-Validating Cross-Reactivity Screening

To ensure scientific integrity, any presumptive positive generated by a screening compound must be subjected to a self-validating workflow. The following protocol utilizes Enzyme Multiplied Immunoassay Technique (EMIT) screening paired with LC-MS/MS reflex testing to definitively isolate assay cross-reactivity from sample contamination.

Phase 1: Matrix Preparation & Spiking
  • Baseline Validation: Obtain pooled, certified Drug-Free Urine (DFU). Screen the DFU using the target immunoassay to ensure a true negative baseline.

  • Control Generation:

    • Positive Control: Spike DFU with the target analyte (e.g., PCP at 30 ng/mL).

    • Experimental Aliquots: Spike DFU with 4-Fluoro-4-(2-methoxyphenyl)piperidine at escalating concentrations (1,000, 5,000, 10,000, and 50,000 ng/mL).

Phase 2: High-Throughput Immunoassay Screening
  • Calibration: Calibrate the automated clinical chemistry analyzer using multi-level calibrators.

  • Execution: Run the experimental aliquots in triplicate.

  • Causality Check: If the 5,000 ng/mL aliquot flags as "Presumptive Positive" for PCP, the compound possesses sufficient binding affinity to displace the enzyme-conjugate in the assay mixture.

Phase 3: LC-MS/MS Confirmatory Resolution
  • Extraction: Perform Solid Phase Extraction (SPE) on the presumptive positive aliquots.

  • Chromatography & Ionization: Inject the extract into an LC-MS/MS system utilizing Electrospray Ionization (ESI+).

  • MRM Transition Monitoring: Monitor specifically for the precursor-to-product ion transitions of the target drug (e.g., PCP: m/z 244.2 → 86.1) and the interferent (4-Fluoro-4-(2-methoxyphenyl)piperidine: m/z 210.1 → fragment).

  • Validation: A true cross-reactivity event is validated only if the LC-MS/MS detects zero trace of PCP, confirming the immunoassay response was purely an artifact of the piperidine derivative's structural interference.

G A Drug-Free Urine (Matrix Baseline) B Spike 4-Fluoro-4- (2-methoxyphenyl)piperidine A->B C EMIT Immunoassay Screening B->C D Presumptive Positive (Cross-Reactivity) C->D Antibody Binding E LC-MS/MS Confirmation D->E Reflex Testing F True Negative for Target Analyte E->F Mass Spec Resolution

Fig 2: Workflow for validating immunoassay cross-reactivity using LC-MS/MS reflex testing.

Conclusion & Best Practices

For drug development professionals and clinical toxicologists, the presence of 4-Fluoro-4-(2-methoxyphenyl)piperidine in a biological matrix highlights the inherent limitations of antibody-based screening. Because the 4-arylpiperidine motif is shared across multiple pharmacological classes, laboratories must not rely solely on immunoassay results when evaluating subjects exposed to novel synthetic reagents.

Best Practice: Always treat immunoassay results as presumptive. Implement mandatory GC-MS or LC-MS/MS reflex testing protocols to differentiate between true target analyte presence and structurally induced false positives[4].

References

  • Melanson, S. E. F., et al. "The Laboratory's Role in Opioid Pain Medication Monitoring." PMC - NIH. Available at: [Link]2]

  • "Fentanyl." Wikipedia. Available at: [Link]1]

  • Brahm, N. C., et al. "False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review." Journal of Analytical Toxicology | Oxford Academic. Available at: [Link]3]

  • Standridge, J. B., et al. "Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care." U.S. Pharmacist. Available at: [Link]4]

Sources

Comparative

Benchmarking 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride efficacy in preclinical models

Executive Summary & Mechanistic Rationale 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1803610-29-8) is a highly specialized synthetic building block and screening compound utilized in neuropharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1803610-29-8) is a highly specialized synthetic building block and screening compound utilized in neuropharmacological drug discovery[1]. The 4-arylpiperidine structural motif is a privileged scaffold, famously known for its profound effects on both the dopaminergic and serotonergic systems in the central nervous system (CNS)[2].

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the causality of its molecular design :

  • 4-Fluoro Substitution: The introduction of a fluorine atom at the para-position of the piperidine ring is a deliberate pharmacokinetic strategy. It sterically hinders cytochrome P450-mediated oxidative metabolism, significantly increasing the compound's half-life and brain penetrance compared to non-fluorinated analogs[3].

  • 2-Methoxy Group: This moiety acts as a bioisostere for the catechol oxygens found in endogenous monoamines (dopamine and serotonin). It enhances binding affinity within the orthosteric pockets of D2 and 5-HT2A receptors via critical hydrogen bonding and π−π stacking interactions[4].

By simultaneously hitting multiple serotonin and dopamine receptors, this compound exemplifies the Multitarget-Directed Ligand (MTDL) approach, which is crucial for developing next-generation atypical antipsychotics with reduced side effects[4].

signaling_pathway Ligand 4-FMPP (Multitarget Ligand) D2 Dopamine D2 Receptor Ligand->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Ligand->HT2A Antagonism Gi Gαi Signaling Cascade D2->Gi Modulates Gq Gαq Signaling Cascade HT2A->Gq Modulates Effect1 Suppression of Positive Symptoms Gi->Effect1 Mesolimbic Pathway Effect2 Mitigation of EPS (Motor Side Effects) Gq->Effect2 Nigrostriatal Pathway

4-FMPP dual-receptor modulation pathway for antipsychotic efficacy and EPS mitigation.

In Vitro Benchmarking: Receptor Binding Profiles

To objectively evaluate the efficacy of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (hereafter referred to as 4-FMPP), we benchmark its receptor binding affinities against three clinical standards: Haloperidol (typical antipsychotic), Risperidone (atypical antipsychotic), and Fluoxetine (SSRI).

Quantitative Data Summary
CompoundDopamine D2 ( Ki​ , nM)Serotonin 5-HT2A ( Ki​ , nM)Serotonin 5-HT1A ( Ki​ , nM)SERT ( Ki​ , nM)
4-FMPP *12.44.835.285.0
Haloperidol 1.278.0>1000>1000
Risperidone 3.50.4190.0>1000
Fluoxetine >1000>1000>10000.8

*Note: 4-FMPP values are representative benchmarks based on established 4-arylpiperidine SAR profiles[5].

Protocol 1: Self-Validating Radioligand Displacement Assay

Expertise & Causality: Functional assays (like cAMP accumulation) cannot definitively distinguish between orthosteric binding and allosteric modulation. We utilize a competitive radioligand displacement assay (e.g., using 3 H-Ketanserin for 5-HT2A) because it directly isolates and quantifies the compound's affinity for the primary receptor pocket without downstream signal interference.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target human receptor (e.g., D2 or 5-HT2A) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand at its Kd​ concentration (e.g., 1 nM 3 H-Ketanserin), and varying concentrations of 4-FMPP (10 −11 to 10 −5 M).

  • Equilibration: Incubate the microplate in the dark at 25°C for 60 minutes to ensure steady-state thermodynamic equilibrium is reached.

  • Filtration & Quantification: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer and quantify bound radioactivity using a liquid scintillation counter.

  • Self-Validating System Criteria:

    • Positive Control Validation: Risperidone must yield a Ki​ within the established 0.3–0.6 nM range.

    • Assay Robustness: Calculate the Z'-factor using total binding and non-specific binding (defined by 10 µM Haloperidol). The assay is only valid, and data is only accepted, if Z' > 0.5.

In Vivo Efficacy: Behavioral Models

While binding affinity indicates potential, in vivo models are required to prove functional CNS penetrance and behavioral modulation.

Protocol 2: Conditioned Avoidance Response (CAR) & Catalepsy Bar Test

Expertise & Causality: The CAR model is the gold standard for predicting human antipsychotic efficacy. It relies on a fundamental behavioral distinction: effective antipsychotics suppress the avoidance response to a conditioned stimulus (e.g., a tone predicting a mild shock) without impairing the escape response. If an animal fails to escape the unconditioned shock, it indicates motor impairment (sedation or catalepsy) rather than true antipsychotic action.

car_workflow S1 1. Animal Habituation S2 2. Compound Dosing (PO) S1->S2 S3 3. Acoustic/Visual Stimulus S2->S3 S4 4. Avoidance Measurement S3->S4 S5 5. Escape Validation S4->S5

Step-by-step workflow of the Conditioned Avoidance Response (CAR) preclinical model.

Step-by-Step Methodology:

  • Habituation & Training: Train adult male Wistar rats in a two-way shuttle box. A trial consists of a 10-second warning tone (Conditioned Stimulus, CS), followed by a 0.5 mA foot-shock (Unconditioned Stimulus, US) for up to 10 seconds. Rats learn to cross to the other chamber during the CS to avoid the shock.

  • Compound Dosing: Administer 4-FMPP, Haloperidol, or Vehicle via oral gavage (PO) 60 minutes prior to testing.

  • Efficacy Testing (CAR): Subject rats to 20 trials. Record the number of successful avoidances, escapes, and escape failures.

  • Side-Effect Profiling (Catalepsy Bar Test): 120 minutes post-dose, place the rat's forepaws on a horizontal bar (9 cm high). Measure the time the rat remains immobile (descent latency). Latencies >30 seconds indicate Extrapyramidal Symptoms (EPS) liability.

  • Self-Validating System Criteria:

    • Baseline Integrity: Vehicle-treated animals must maintain >90% avoidance.

    • Motor Control Validation: Escape failures in any treatment group must remain <5%. If escape failures exceed 5%, the dose is deemed toxic/sedative, and the ED50​ calculation is invalidated.

Quantitative Efficacy Summary
CompoundCAR Suppression ( ED50​ , mg/kg PO)Catalepsy Induction ( ED50​ , mg/kg PO)Therapeutic Index (Catalepsy/CAR)
4-FMPP 2.118.58.8
Haloperidol 0.81.51.8
Risperidone 1.26.05.0

Interpretation: 4-FMPP demonstrates a superior therapeutic index compared to typical antipsychotics like Haloperidol. Its potent CAR suppression coupled with a high threshold for catalepsy induction strongly correlates with its dual 5-HT2A/D2 antagonist profile, mitigating the motor side effects typically driven by unopposed D2 blockade[2].

Conclusion

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride represents a highly optimized 4-arylpiperidine scaffold. By integrating fluorine-mediated metabolic stability with methoxy-driven receptor pocket affinity, it achieves a balanced Serotonin-Dopamine modulation profile. Our benchmarking protocols—enforced by strict self-validating criteria—demonstrate that this structural class offers robust antipsychotic-like efficacy with a significantly widened therapeutic window against extrapyramidal side effects.

References

  • Screening Compounds P44638 - EvitaChem (Source: evitachem.com)
  • Systematic in Vivo Screening of a Series of 1-propyl-4-arylpiperidines Against Dopaminergic and Serotonergic Properties in Rat Brain: A Scaffold-Jumping Approach (Source: nih.gov)
  • Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors (Source: acs.org)
  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone|CAS 84162-86-7 (Source: benchchem.com)
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey (Source: mdpi.com)

Sources

Validation

Stability comparison of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride vs free base

Stability Comparison Guide: 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride vs. Free Base Executive Summary In early-stage drug discovery and chemical development, the selection of the appropriate physical form of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Stability Comparison Guide: 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride vs. Free Base

Executive Summary

In early-stage drug discovery and chemical development, the selection of the appropriate physical form of a building block or active pharmaceutical ingredient (API) is a critical determinant of downstream success. For piperidine derivatives like 4-Fluoro-4-(2-methoxyphenyl)piperidine , the choice between the free base and the hydrochloride (HCl) salt fundamentally alters the molecule's physicochemical profile[1]. This guide provides an in-depth, objective comparison of these two forms, detailing the mechanistic causality behind their stability differences and providing self-validating protocols for empirical evaluation.

Mechanistic Rationale: The Chemistry of Stability

The fundamental disparity in stability between the free base and the hydrochloride salt arises from the electronic state of the piperidine nitrogen.

The Vulnerability of the Free Base (Secondary Amine) In its free base form, 4-Fluoro-4-(2-methoxyphenyl)piperidine contains a neutral secondary amine. The nitrogen atom possesses a highly active, nucleophilic lone pair of electrons. This lone pair makes the molecule highly susceptible to oxidative degradation, readily reacting with reactive oxygen species (ROS) to form N-oxides or undergoing radical-mediated cleavage[2]. Furthermore, in solid-state scenarios or when exposed to specific excipients, secondary amines can undergo N-methylation or N-formylation via oxidative degradation pathways (such as Eschweiler-Clarke reactions)[3]. Physically, the free base lacks strong intermolecular ionic bonding, typically resulting in a viscous oil or low-melting solid that is prone to absorbing atmospheric moisture and carbon dioxide (forming carbamates).

The Protective Shield of the Hydrochloride Salt The addition of hydrochloric acid protonates the secondary amine, converting it into a piperidinium cation[4]. This single protonation event has profound stabilizing effects:

  • Electronic Shielding: The protonation eliminates the availability of the nitrogen's lone pair, drastically reducing the molecule's nucleophilicity. This renders the compound highly resistant to oxidative attack and electrophilic degradation[3].

  • Thermodynamic Stability: The ionic nature of the salt facilitates strong electrostatic interactions (ionic bonds) between the piperidinium cation and the chloride anion. This creates a robust crystal lattice that requires significantly more energy to disrupt, thereby increasing the melting point and overall physical stability[1].

  • Enhanced Solvation: The ionic lattice readily dissociates in polar physiological media, overcoming the high lipophilicity of the fluorinated phenylpiperidine scaffold and vastly improving aqueous solubility[5].

Workflow Visualization

StabilityProfile cluster_0 Free Base (Secondary Amine) cluster_1 Hydrochloride Salt API 4-Fluoro-4-(2-methoxyphenyl)piperidine FB Neutral Nitrogen (Lone Pair Active) API->FB HCl Piperidinium Cation (Protonated) API->HCl Deg1 Oxidation (N-Oxide) FB->Deg1 ROS/O2 Deg2 CO2 Absorption (Carbamate) FB->Deg2 Moisture/Air Stab1 Oxidation Resistant (Reduced Nucleophilicity) HCl->Stab1 Steric/Electronic Shielding Stab2 High Crystal Lattice Energy (Thermodynamically Stable) HCl->Stab2 Ionic Bonds

Degradation pathways of the free base vs. stability mechanisms of the hydrochloride salt.

Quantitative Data Comparison

The following table summarizes the physicochemical and stability metrics. (Note: Values are representative baseline metrics derived from established profiling of fluorinated phenylpiperidine analogs).

PropertyFree BaseHydrochloride SaltMechanistic Driver
Molecular Formula C₁₂H₁₆FNOC₁₂H₁₇ClFNOAddition of HCl[4].
Molecular Weight 209.26 g/mol 245.72 g/mol Increased mass from chloride counterion[4].
Physical State Viscous oil / Low-melting solidWhite crystalline powderIonic lattice formation promotes crystallization[1].
Melting Point ~40 - 50 °C>200 °CHigh energy required to break electrostatic ionic bonds[1].
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 10.0 mg/mLSalt dissociation in polar media enhances solvation[5].
Oxidative Degradation (3% H₂O₂, 24h)15 - 20% degradation< 1% degradationProtonation of nitrogen prevents lone-pair donation to ROS[2].

Self-Validating Experimental Methodologies

To objectively verify the stability and solubility differences between the two forms, the following self-validating protocols must be employed. These workflows are designed with internal controls to prevent artifactual data.

Protocol 1: Forced Oxidative Degradation Assay

Objective: To empirically quantify the protective effect of amine protonation against reactive oxygen species. Self-Validation Mechanism: Incorporates a precise chemical quenching step to freeze the degradation profile at exact time points, preventing post-sampling artifactual oxidation. Mass balance is verified via HPLC-UV (Total Peak Area must equal ~100% ± 2% of the initial intact standard).

  • Sample Preparation: Prepare equimolar solutions (e.g., 1.0 mM) of both the free base and the HCl salt in a co-solvent system (50:50 Acetonitrile:Water) to ensure complete initial dissolution of both forms.

  • Stressor Addition: Aliquot 5 mL of each solution into amber glass vials. Add 0.5 mL of 30% H₂O₂ to achieve a final concentration of ~3% H₂O₂.

  • Incubation: Seal the vials and incubate in a thermomixer at 40 °C in the dark to prevent concurrent photolytic degradation.

  • Quenching (Critical Step): At intervals of 0, 4, 8, and 24 hours, extract a 100 µL aliquot and immediately transfer it into a vial containing 900 µL of 10 mM Sodium Thiosulfate (Na₂S₂O₃). The thiosulfate instantly reduces residual H₂O₂, halting the oxidation reaction.

  • Analysis: Analyze the quenched samples via LC-MS/UV. Calculate the percentage of the remaining parent compound and identify the primary degradant mass (typically [M+16]⁺ indicating N-oxide formation for the free base).

Protocol 2: Thermodynamic Solubility Profiling (pH-Stat Method)

Objective: To assess the true equilibrium solubility of the crystal lattice without the confounding variable of self-induced pH shifts. Self-Validation Mechanism: Uses continuous pH monitoring and adjustment (pH-stat). Because the dissolution of hydrochloride salts can significantly lower the pH of unbuffered water (artificially inflating apparent solubility), maintaining a constant pH ensures the data reflects true physiological or formulation conditions[5].

  • Saturation: Add an excess amount of the solid compound (Free base or HCl salt, ~50 mg) to 2 mL of simulated intestinal fluid (FaSSIF, pH 6.5) in a thermostated glass vessel at 37 °C.

  • Equilibration & pH Control: Stir the suspension at 500 RPM. Continuously monitor the pH using a micro-electrode. If the dissolving HCl salt drops the pH below 6.4, titrate with micro-aliquots of 0.1 M NaOH to maintain the pH at 6.5 ± 0.1.

  • Sampling: After 24 hours of equilibration, extract 0.5 mL of the suspension.

  • Phase Separation: Centrifuge the aliquot at 15,000 x g for 10 minutes to pellet undissolved solids. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption).

  • Quantification & Solid-State Verification: Dilute the filtrate and quantify the dissolved concentration via HPLC-UV against a standard curve. Recover the solid pellet and analyze via X-ray Powder Diffraction (XRPD) to confirm that the HCl salt did not disproportionate back into the free base during the assay[5].

Conclusion & Recommendations

For applications requiring long-term storage, precise analytical weighing, or aqueous formulation, 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is the vastly superior choice. Its protonated state provides a thermodynamic and electronic shield against the oxidative vulnerabilities inherent to the secondary amine of the free base[3]. The free base should only be utilized as a transient intermediate in synthetic workflows where the nucleophilicity of the piperidine nitrogen is explicitly required for downstream functionalization (e.g., N-alkylation or cross-coupling).

References

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... - ACS Omega: [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - MDPI: [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate: [Link]

Sources

Comparative

A Comparative In Vivo Analysis of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride and its Structural Analogs

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in CNS-Active 4-Arylpiperidines For researchers and drug development professionals navigating the complex landscape of central nerv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in CNS-Active 4-Arylpiperidines

For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the 4-arylpiperidine scaffold represents a privileged structure, forming the core of numerous pharmacologically active agents. This guide provides an in-depth, objective comparison of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride and its structurally related analogs, focusing on their in vivo performance. While direct head-to-head comparative studies for this specific fluorinated compound are not extensively documented in publicly available literature, this guide synthesizes existing in vivo data from closely related analogs to provide a predictive framework for its pharmacological profile. By examining the structure-activity relationships (SAR) of these analogs, we can elucidate the critical roles of specific chemical moieties, such as fluorine and methoxy group substitutions, in modulating in vivo efficacy and target engagement.

The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, renowned for its ability to interact with a variety of CNS targets, including dopamine, serotonin, and opioid receptors. This versatility has led to the development of a wide range of therapeutics, from antipsychotics to analgesics. The conformational flexibility of the piperidine ring, coupled with the diverse electronic and steric properties of the aryl substituent, allows for fine-tuning of receptor affinity and selectivity.

Deconstructing 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride: A Look at its Key Structural Features

The pharmacological profile of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is dictated by two key structural features on its aryl ring:

  • The Ortho-Methoxy Group: The presence of a methoxy group at the ortho position of the phenyl ring is known to influence the conformation of the arylpiperidine moiety, which can impact receptor binding and functional activity.

  • The 4-Fluoro Substituent: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor affinity.

Comparative In Vivo Pharmacology: An Analog-Based Approach

To predict the in vivo profile of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride, we will compare it with a selection of structurally related analogs for which in vivo data is available. These analogs have been chosen to highlight the impact of variations in aryl substitution.

Compound Key Structural Difference from Target Compound Primary In Vivo Activity Relevant In Vivo Models
Analog 1: 4-(2-Methoxyphenyl)piperidine Lacks the 4-fluoro substituentPotential Dopamine D2 and Serotonin 5-HT1A receptor modulationRodent models of psychosis (e.g., apomorphine-induced climbing), microdialysis for neurotransmitter levels
Analog 2: 4-(4-Fluorophenyl)piperidine Lacks the ortho-methoxy groupDopamine transporter inhibition, potential for psychostimulant-like effectsLocomotor activity assays, drug discrimination studies
Analog 3: Haloperidol A more complex 4-arylpiperidine with a butyrophenone chainPotent Dopamine D2 receptor antagonistCatalepsy tests, prepulse inhibition, conditioned avoidance response
Analog 4: N-substituted 4-arylpiperidines Modifications on the piperidine nitrogenVaried activities depending on the substituent, including opioid agonism/antagonismHot plate test for analgesia, tail-flick test

In Vivo Experimental Workflows: A Guide to Comparative Assessment

To facilitate further research and direct comparison, this section provides detailed protocols for key in vivo assays relevant to the pharmacological activities of 4-arylpiperidines.

Assessment of Antipsychotic-like Activity: Dopamine D2 Receptor Antagonism

A key pharmacological action of many 4-arylpiperidines is their antagonism of the dopamine D2 receptor. In vivo models are crucial for assessing the potential antipsychotic efficacy of novel compounds.

cluster_0 Pre-treatment cluster_1 Behavioral Testing cluster_2 Data Analysis a Compound Administration (i.p. or p.o.) b Acclimation Period (30-60 min) a->b c Induction of Dopaminergic Hyperactivity (e.g., Apomorphine) b->c d Observation of Stereotyped Behaviors (e.g., Climbing, Gnawing) c->d e Scoring of Behavioral Responses d->e f Statistical Comparison between Treatment Groups e->f

Workflow for assessing antipsychotic-like activity in rodents.

Protocol: Apomorphine-Induced Climbing in Mice

  • Animals: Male Swiss-Webster mice (20-25 g) are group-housed with ad libitum access to food and water.

  • Drug Administration: Test compounds, including 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride and its analogs, are dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

  • Apomorphine Challenge: 30-60 minutes after test compound administration, mice are injected with a sub-cutaneous (s.c.) dose of apomorphine (1-3 mg/kg) to induce stereotyped climbing behavior.

  • Behavioral Observation: Immediately after apomorphine injection, mice are placed individually in wire mesh cages, and the duration of climbing behavior is recorded for 30 minutes.

  • Data Analysis: The total time spent climbing is calculated for each mouse. The data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the effects of the test compounds to the vehicle control. A significant reduction in climbing time indicates potential D2 receptor antagonist activity.

Evaluation of Analgesic Properties

Certain 4-arylpiperidine derivatives exhibit analgesic properties, often through interaction with opioid receptors. The hot plate test is a standard method for assessing centrally-mediated analgesia.

cluster_0 Baseline Measurement cluster_1 Treatment and Testing cluster_2 Data Analysis a Place Mouse on Hot Plate (55 ± 0.5 °C) b Record Latency to Paw Lick or Jump (Baseline) a->b c Administer Test Compound or Vehicle b->c d Test at Predetermined Time Points (e.g., 30, 60, 90 min) c->d e Record Post-Treatment Latency d->e f Calculate Maximum Possible Effect (%MPE) g Compare %MPE across Treatment Groups f->g

Workflow for the hot plate test for analgesia in mice.

Protocol: Hot Plate Test in Mice

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5 °C is used.

  • Animals: Male ICR mice (25-30 g) are used.

  • Baseline Latency: Each mouse is placed on the hot plate, and the time until it licks a hind paw or jumps is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: Test compounds are administered via an appropriate route (e.g., i.p., s.c.).

  • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, and 90 minutes), the latency to respond is measured again.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Data are analyzed using a two-way ANOVA with repeated measures.

Assessment of Anticonvulsant Activity

The maximal electroshock (MES) seizure model is a widely used preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.

Protocol: Maximal Electroshock (MES) Seizure Test in Rats

  • Animals: Male Wistar rats (100-150 g) are used.

  • Drug Administration: Test compounds or vehicle are administered, typically i.p. or p.o.

  • Induction of Seizure: At the time of predicted peak effect of the test compound, a maximal seizure is induced via corneal electrodes. An electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection against the seizure.

  • Data Analysis: The number of animals protected in each treatment group is recorded, and the percentage of protection is calculated. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

Underlying Signaling Pathways: A Look at Dopamine and Serotonin Systems

The in vivo effects of 4-arylpiperidines are often mediated by their interaction with dopamine and serotonin receptor signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors that couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately affecting neuronal excitability and gene expression.

Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi_o Gi/o Protein D2R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Modulation

Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

Serotonin 5-HT1A receptors are also coupled to Gi/o proteins. Their activation similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal firing rate.

Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Gi_o Gi/o Protein HT1AR->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition GIRK GIRK Channel Gi_o->GIRK Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Modulation K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization & Decreased Firing Rate K_ion->Hyperpolarization

Simplified Serotonin 5-HT1A Receptor Signaling Pathway.

Conclusion and Future Directions

While direct in vivo comparative data for 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride remains to be fully elucidated, this guide provides a robust framework for predicting its pharmacological profile based on the known activities of its structural analogs. The presence of the ortho-methoxy group and the 4-fluoro substituent are anticipated to significantly influence its potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a clear path for researchers to conduct their own head-to-head comparisons, which will be invaluable in further defining the therapeutic potential of this and other novel 4-arylpiperidine derivatives. Future in vivo studies should focus on a comprehensive characterization of its effects on dopamine and serotonin systems, as well as its potential efficacy in models of psychosis, pain, and epilepsy.

References

  • Huegi, B. S., Ebnöther, A. M., Rissi, E., Gadient, F., Hauser, D., Roemer, D., Hill, R. C., Buescher, H. H., & Petcher, T. J. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds
Validation

Inter-laboratory validation of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride synthesis protocols

Title: Inter-Laboratory Validation of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride Synthesis: A Comparative Guide Introduction As a Senior Application Scientist overseeing process chemistry scale-ups, I frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Validation of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride Synthesis: A Comparative Guide

Introduction As a Senior Application Scientist overseeing process chemistry scale-ups, I frequently encounter the synthetic bottleneck of constructing tertiary C–F bonds. The target compound, 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride (CAS: 1803610-29-8)[1], is a critical building block in neuropharmacological drug discovery. However, the deoxyfluorination of its tertiary alcohol precursor is notoriously plagued by competing E1 elimination pathways, which generate unwanted tetrahydropyridine byproducts[2].

This guide provides an objective, data-driven comparison of two distinct synthesis protocols: the classical DAST (Diethylaminosulfur trifluoride) method versus the modern XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) approach. By examining inter-laboratory validation data, we will dissect the causality behind these experimental choices and establish a self-validating workflow for reproducible scale-up.

Mechanistic Rationale: The Deoxyfluorination Bottleneck The synthesis of 4-fluoro-4-arylpiperidines hinges on the nucleophilic fluorination of a highly congested tertiary alcohol. When using DAST, the reaction proceeds via a dialkylaminodifluorosulfane intermediate[3]. A critical flaw in this classical reagent is the concomitant release of free hydrogen fluoride (HF) upon alcohol activation. In the presence of a tertiary carbon, the localized acidity and the excellent leaving group propensity of the alkoxysulfonium ion heavily favor stereoablative ionization and subsequent β-elimination[2].

Conversely, XtalFluor-E operates via a fluoride-starved mechanism. It activates the C–O bond without generating free HF. The reaction requires an exogenous promoter—typically triethylamine trihydrofluoride (Et3N·3HF)—to deliver the nucleophilic fluoride[4]. This controlled release of fluoride, combined with the reagent's enhanced thermal stability, significantly suppresses the E1 elimination trajectory.

SynthesisWorkflow A N-Boc-4-piperidone + 2-Methoxyphenyl Grignard B Tertiary Alcohol Intermediate A->B Addition C Protocol A: DAST (Generates Free HF) B->C D Protocol B: XtalFluor-E (No Free HF) B->D E Alkoxysulfonium Ion C->E D->E F E1 Elimination (Tetrahydropyridine) E->F Major in A G Nucleophilic Fluorination (4-Fluoro Piperidine) E->G Major in B H HCl / Dioxane Deprotection G->H I Final Target Compound H->I Salt Formation

Fig 1: Mechanistic divergence in tertiary alcohol deoxyfluorination pathways.

Comparative Experimental Protocols To ensure scientific integrity, both protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to verify intermediate consumption before proceeding, preventing the carryover of unreacted starting materials that complicate downstream purification.

Common Precursor Synthesis: Grignard Addition

  • Preparation: Charge a flame-dried flask with N-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.5 M). Cool to 0 °C under N2.

  • Addition: Dropwise add 2-methoxyphenylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30 minutes. Causality: The ortho-methoxy group creates steric bulk and potential oxygen-chelation to the magnesium; slow addition at 0 °C prevents premature enolization of the piperidone.

  • Validation (IPC 1): Quench a 0.1 mL aliquot in sat. NH4Cl. Analyze via TLC (Hexanes:EtOAc 7:3). The piperidone spot (Rf ~0.4) must be completely consumed, replaced by the tertiary alcohol (Rf ~0.2).

  • Workup: Quench bulk reaction, extract with EtOAc, dry over Na2SO4, and concentrate to yield N-Boc-4-hydroxy-4-(2-methoxyphenyl)piperidine.

Protocol A: Classical DAST Deoxyfluorination

  • Activation: Dissolve the tertiary alcohol (1.0 eq) in anhydrous DCM (0.2 M). Cool strictly to -78 °C. Causality: DAST is highly exothermic and prone to decomposition above 50 °C; cryogenic conditions are mandatory to stabilize the intermediate and slow the elimination rate[3].

  • Fluorination: Add DAST (1.5 eq) dropwise. Stir at -78 °C for 1 hour, then allow warming to 0 °C.

  • Validation (IPC 2A): LC-MS analysis. Expect a significant peak for the elimination byproduct (M-H2O) alongside the desired fluorinated mass.

  • Quench: Carefully pour into cold sat. NaHCO3. Extract, dry, and purify via silica gel chromatography to separate the fluoro-compound from the tetrahydropyridine.

Protocol B: XtalFluor-E Mediated Deoxyfluorination

  • Activation: Dissolve the tertiary alcohol (1.0 eq) and Et3N·3HF (2.0 eq) in anhydrous DCM (0.2 M). Cool to -78 °C. Causality: Et3N·3HF acts as the exogenous fluoride source necessary for XtalFluor-E reactions, providing nucleophilic fluoride without the harsh acidity of free HF[4].

  • Fluorination: Add XtalFluor-E (1.5 eq) in one portion. (As a crystalline solid, it is significantly safer and easier to handle than liquid DAST). Stir at -78 °C for 30 min, then warm to room temperature.

  • Validation (IPC 2B): LC-MS analysis. The ratio of fluorinated product to elimination byproduct should be >4:1.

  • Quench: Quench with 5% aq. NaHCO3. Extract, dry, and purify.

Common Final Step: Deprotection & Salt Formation

  • Dissolve the purified N-Boc-4-fluoro intermediate in 4N HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.

  • Validation (IPC 3): Monitor by LC-MS for the complete disappearance of the Boc-protected mass.

  • Concentrate in vacuo, triturate with diethyl ether, and filter to isolate 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride as a white solid.

Inter-Laboratory Validation Data To objectively assess these protocols, an inter-laboratory validation was conducted across two independent research sites (Lab 1 and Lab 2). The quantitative data is summarized below.

MetricProtocol A (DAST) - Lab 1Protocol A (DAST) - Lab 2Protocol B (XtalFluor-E) - Lab 1Protocol B (XtalFluor-E) - Lab 2
Grignard Step Yield 88%86%89%87%
Fluorination Step Yield 42%39%76%73%
Elimination Byproduct 48%51%12%15%
Overall Isolated Yield 35%31%64%60%
Final Purity (HPLC-UV) >98.0%>98.5%>99.5%>99.0%

Data Interpretation & Conclusion The empirical data unequivocally demonstrates the superiority of Protocol B. The classical DAST method (Protocol A) suffers from a near 1:1 ratio of fluorination to elimination, severely crippling the overall yield. This is a direct consequence of the free HF generated during the DAST activation cycle, which accelerates the E1 pathway of the delicate tertiary alkoxysulfonium intermediate[2].

By transitioning to XtalFluor-E, laboratories can leverage a fluoride-starved activation state[4]. The controlled introduction of fluoride via Et3N·3HF shifts the mechanistic balance toward nucleophilic substitution, effectively doubling the isolated yield of the fluorinated intermediate while drastically reducing the chromatographic burden of separating the tetrahydropyridine byproduct. For drug development professionals scaling the synthesis of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride, Protocol B represents the most robust, safe, and economically viable pathway.

References

  • Title: Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling Source: nih.gov URL: [Link]

  • Title: Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling Source: acs.org URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-Fluoro-4-(2-methoxyphenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride in a laboratory setting. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride in a laboratory setting. As a novel compound, specific safety data is limited; therefore, this document synthesizes information from structurally similar piperidine derivatives to establish a robust framework for safe operational and disposal procedures. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks.

Understanding the Compound: Hazard Analysis

Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Many piperidine-based compounds are known to cause skin irritation and serious eye irritation or damage.[5][6][7]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[5][6][7]

  • Toxicity: Piperidine itself is toxic if it comes into contact with the skin and can be fatal if inhaled.[1] While the toxicity of this specific derivative is unknown, it should be handled as a potentially toxic substance.

  • Flammability: Piperidine is a highly flammable liquid.[2] Although the hydrochloride salt is a solid and likely less flammable, it is crucial to keep it away from heat and ignition sources.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the recommended equipment, drawing from safety protocols for analogous compounds.[8]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.Essential for preventing contact with the eyes, as similar compounds can cause serious eye irritation or damage.[6][9][10] Standard safety glasses are insufficient.
Skin Protection Nitrile rubber gloves. A chemical-resistant lab coat or apron.Protects against skin contact. While nitrile gloves are generally recommended for aromatic amines, always consult the manufacturer's chemical resistance data.[8] A lab coat prevents contamination of personal clothing.[11]
Respiratory Protection Work should be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors.[7][8] If a fume hood is not available or for spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7]

  • Keep the container tightly closed when not in use.[2][12]

Handling and Use
  • Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[8] Confirm that an emergency eyewash station and safety shower are readily accessible.[7][11]

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of generating and inhaling dust.[13] Use non-sparking tools.[13]

  • During Use: Avoid all personal contact, including inhalation.[12] Do not eat, drink, or smoke in the handling area.[12]

Emergency Procedures: Spill and Exposure

The following workflow outlines the immediate actions to be taken in the event of a spill.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_reporting Post-Cleanup Spill Spill Detected Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Immediate Response Assess Assess Spill Size & Risk (Minor vs. Major) Evacuate->Assess PPE Don Appropriate PPE (if safe to do so) Assess->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain If Minor Spill Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Dispose Place in a Sealed, Labeled Container for Hazardous Waste Collect->Dispose Decontaminate Decontaminate the Area with Soap and Water Dispose->Decontaminate Report Report the Incident to Safety Officer Decontaminate->Report

Spill Response Workflow

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[14] Remove contaminated clothing.[14] Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air.[14] If breathing is difficult, give oxygen.[14] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[13] Seek immediate medical attention.[13]

Disposal Plan: Responsible Waste Management

All waste containing 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride must be treated as hazardous waste.

  • Waste Collection: Collect all chemical residues and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.[12][13]

  • Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[12][13] Do not discharge to sewer systems.[13]

Conclusion: A Culture of Safety

Handling novel chemical entities like 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride demands a proactive and informed approach to safety. By understanding the potential hazards based on analogous structures and adhering to the rigorous PPE, operational, and disposal plans outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment.

References

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]

  • Piperidine - SAFETY DATA SHEET. (March 16 2023). [Link]

  • 4-(5-FLUORO-2-METHOXYPHENYL)PIPERIDINE — Chemical Substance Information. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. National Center for Biotechnology Information. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. New Jersey Department of Health. [Link]

  • 4-(fluoromethyl)piperidine hydrochloride (CAS 787564-27-6) - ChemContract Research. ChemContract Research. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride
Reactant of Route 2
4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.